molecular formula C19H22F2N2O2 B15137261 (R)-LW-Srci-8

(R)-LW-Srci-8

Katalognummer: B15137261
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: VMRIFQHBFDXKML-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(R)-LW-Srci-8 is a useful research compound. Its molecular formula is C19H22F2N2O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H22F2N2O2

Molekulargewicht

348.4 g/mol

IUPAC-Name

N-[(1R)-2-(cyclopentylamino)-1-(3,5-difluorophenyl)-2-oxoethyl]-N-cyclopropylprop-2-enamide

InChI

InChI=1S/C19H22F2N2O2/c1-2-17(24)23(16-7-8-16)18(12-9-13(20)11-14(21)10-12)19(25)22-15-5-3-4-6-15/h2,9-11,15-16,18H,1,3-8H2,(H,22,25)/t18-/m1/s1

InChI-Schlüssel

VMRIFQHBFDXKML-GOSISDBHSA-N

Isomerische SMILES

C=CC(=O)N(C1CC1)[C@H](C2=CC(=CC(=C2)F)F)C(=O)NC3CCCC3

Kanonische SMILES

C=CC(=O)N(C1CC1)C(C2=CC(=CC(=C2)F)F)C(=O)NC3CCCC3

Herkunft des Produkts

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of (R)-LW-Srci-8

Author: BenchChem Technical Support Team. Date: December 2025

Notice: A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding a compound designated "(R)-LW-Srci-8". Therefore, it is not possible to provide a detailed technical guide on its mechanism of action, quantitative data, or specific experimental protocols at this time.

The following guide is a structured template outlining the type of information that would be included in a technical whitepaper on a novel kinase inhibitor, based on common practices in drug development and molecular biology research. This framework can be utilized once information about "this compound" becomes available.

Executive Summary

This section would typically provide a high-level overview of this compound, including its classification as a therapeutic agent, its primary molecular target(s), its proposed mechanism of action, and its potential therapeutic applications.

Introduction to Target and Pathway

This chapter would delve into the biological context of the drug's target. For instance, if "this compound" were a Src kinase inhibitor, this section would cover:

  • The Src Family of Kinases: An overview of the structure, function, and regulation of Src and its family members.

  • Role in Cellular Signaling: A detailed description of the signaling pathways in which Src kinases are involved, such as pathways regulating cell proliferation, survival, migration, and angiogenesis.

  • Pathological Significance: Discussion of the role of Src kinase dysregulation in various diseases, particularly in cancer, and the rationale for targeting Src as a therapeutic strategy.

This compound: Compound Profile

This section would focus on the specific characteristics of the molecule itself.

  • Chemical Structure: The definitive chemical structure of this compound.

  • Physicochemical Properties: Data on solubility, permeability, and other relevant properties.

Mechanism of Action

This core section would elucidate how this compound exerts its effects at a molecular and cellular level.

Primary Pharmacodynamics

This would describe the direct interaction of the compound with its target.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Ki (nM)Assay Type
Data for this compound would be presented here.
  • IC50 (Half-maximal inhibitory concentration): The concentration of the drug required to inhibit the activity of the target enzyme by 50%.

  • Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the target.

Cellular Effects

This subsection would detail the downstream consequences of target inhibition within a cellular context.

Table 2: Cellular Activity of this compound in Relevant Cell Lines

Cell LineTarget Pathway Biomarker (e.g., p-Src) Inhibition (IC50, nM)Anti-proliferative Activity (GI50, nM)
Data for various cell lines would be presented here.
  • GI50 (Half-maximal growth inhibition): The concentration of the drug that causes 50% inhibition of cell growth.

Signaling Pathways Modulated by this compound

This section would provide a visual and descriptive representation of the signaling cascades affected by the compound.

If this compound were to inhibit Src, a potential signaling pathway diagram would look like this:

G RTK Growth Factor Receptor (e.g., EGFR, PDGFR) Src Src RTK->Src RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Src->RAS FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Migration Cell Migration & Adhesion FAK->Migration GeneTranscription Gene Transcription STAT3->GeneTranscription LW_Srci_8 This compound LW_Srci_8->Src

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

This section would provide detailed methodologies for the key experiments that would be cited.

In Vitro Kinase Assays
  • Principle: A description of the assay principle (e.g., radiometric, fluorescence-based).

  • Reagents: List of enzymes, substrates, buffers, and the test compound.

  • Procedure: Step-by-step instructions for setting up the reaction, incubation times, and detection methods.

  • Data Analysis: Explanation of how raw data is converted to IC50 and Ki values.

Cell-Based Assays
  • Cell Culture: Details on the cell lines used, growth media, and culture conditions.

  • Western Blotting for Phospho-protein Levels: Protocol for cell lysis, protein quantification, SDS-PAGE, antibody incubation, and detection to measure the phosphorylation status of target proteins.

  • Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): Methodological details for seeding cells, drug treatment, and measurement of cell viability.

Workflow Diagrams

G cluster_0 In Vitro Kinase Assay Workflow cluster_1 Cellular Western Blot Workflow A1 Prepare kinase, substrate, & ATP solution A2 Add this compound at various concentrations A1->A2 A3 Incubate at 30°C A2->A3 A4 Measure kinase activity (e.g., luminescence) A3->A4 A5 Calculate IC50 values A4->A5 B1 Seed cells in plates B2 Treat with this compound B1->B2 B3 Lyse cells and collect protein B2->B3 B4 Perform SDS-PAGE and transfer to membrane B3->B4 B5 Incubate with primary and secondary antibodies B4->B5 B6 Visualize protein bands B5->B6

Caption: General experimental workflows for inhibitor characterization.

Conclusion and Future Directions

This final section would summarize the key findings regarding the mechanism of action of this compound and discuss the implications for its further development as a therapeutic agent. It would also outline potential future studies, such as in vivo efficacy models and biomarker development.

In-depth Technical Guide: The Synthesis and Discovery of (R)-LW-Srci-8

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the synthesis and discovery of a compound designated as "(R)-LW-Srci-8" has yielded no specific, publicly available scientific literature, clinical trial data, or patent filings under this name. Consequently, a detailed technical guide on its synthesis, experimental protocols, and associated signaling pathways cannot be provided at this time.

The absence of information on "this compound" suggests several possibilities:

  • Novel or Pre-publication Compound: The compound may be a very recent discovery that has not yet been disclosed in peer-reviewed publications or public forums. Research and development in the pharmaceutical and biotechnology sectors often involves a significant period of confidential internal investigation before results are disseminated.

  • Internal or Coded Designation: "this compound" might be an internal codename used within a specific research institution or company. Such designations are common during the drug discovery and development process and are often not publicly indexed.

  • Typographical Error or Misnomer: It is possible that the provided name contains a typographical error or is an alternate, less common nomenclature for a known molecule.

Without any foundational data on "this compound," it is not possible to fulfill the request for a technical guide, including the summarization of quantitative data into tables, the provision of detailed experimental methodologies, or the creation of diagrams for its signaling pathways or experimental workflows.

For researchers, scientists, and drug development professionals seeking information on this topic, it is recommended to:

  • Verify the compound name and any associated identifiers. Cross-referencing with internal documentation, patents, or conference proceedings where the name might have appeared could provide more context.

  • Search for publications from the originating research group or institution, if known. This may reveal related work or a different public designation for the same molecule.

Further investigation and the public disclosure of information regarding "this compound" will be necessary before a comprehensive technical guide can be compiled.

(R)-LW-Srci-8: A Deep Dive into Its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-LW-Srci-8 is a novel, selective, and covalent inhibitor of the non-receptor tyrosine kinase c-Src. Developed through a posttranslational modification-inspired drug design strategy, this compound demonstrates high potency and specificity by targeting a unique pocket on the c-Src kinase. This technical guide provides an in-depth analysis of the selectivity profile of this compound, detailed experimental methodologies for its characterization, and a visualization of its mechanism of action within the c-Src signaling pathway.

Selectivity Profile of this compound

This compound exhibits remarkable selectivity for c-Src. An in vitro tyrosine kinase profiling study and cellular activity-based protein profiling (ABPP) have confirmed its specific inhibitory action. The half-maximal inhibitory concentration (IC50) for c-Src is 35.83 ± 7.21 nM[1]. The covalent nature of its binding contributes to its high affinity and sustained inhibition.

The selectivity of this compound is attributed to its unique mechanism of action. It targets a less conserved cysteine residue within a distinct pocket of c-Src that also encompasses the autophosphorylation site, Tyrosine 419 (Y419)[1]. This dual targeting of both a nucleophilic residue and a key post-translational modification site is a novel approach to achieving kinase inhibitor selectivity. Furthermore, this compound preferentially binds to the inactive, unphosphorylated form of c-Src, effectively preventing its activation[1].

While a comprehensive screening against a full panel of kinases is not publicly available in the initial publication, the data from in vitro and cellular profiling strongly indicates a high degree of selectivity for c-Src over other kinases.

Table 1: In Vitro Inhibitory Activity of this compound against c-Src

KinaseIC50 (nM)
c-Src35.83 ± 7.21

Mechanism of Action: Targeting the c-Src Autophosphorylation Site

This compound covalently modifies a cysteine residue near the c-Src autophosphorylation site Y419. This modification sterically hinders the access of ATP to the active site and prevents the subsequent autophosphorylation of Y419, a critical step for c-Src activation. The inhibition of c-Src autophosphorylation, in turn, blocks downstream signaling cascades, such as the phosphorylation of STAT3 at Y705.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR cSrc_inactive Inactive c-Src (Y419 unphosphorylated) RTK->cSrc_inactive Activation Signal cSrc_active Active c-Src (pY419) cSrc_inactive->cSrc_active Autophosphorylation at Y419 STAT3 STAT3 cSrc_active->STAT3 Phosphorylation RLWSrci8 This compound RLWSrci8->cSrc_inactive Covalent Inhibition pSTAT3 pSTAT3 (Y705) STAT3->pSTAT3 Gene Gene Transcription pSTAT3->Gene

c-Src signaling pathway and inhibition by this compound.

Experimental Protocols

In Vitro c-Src Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical fluorescence-based assay to determine the IC50 value of this compound against c-Src.

Materials:

  • Recombinant human c-Src enzyme

  • ATP

  • Fluorescently labeled peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound

  • DMSO (for compound dilution)

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute these into the kinase reaction buffer.

  • In a 384-well plate, add the c-Src enzyme to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Immediately begin monitoring the increase in fluorescence polarization or intensity in a plate reader at appropriate excitation and emission wavelengths.

  • Record data at regular intervals for a specified duration (e.g., 60 minutes).

  • Calculate the rate of the kinase reaction for each inhibitor concentration.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Dilution Serial Dilution of This compound Preincubation Pre-incubate Enzyme with Inhibitor Dilution->Preincubation Enzyme_prep Prepare c-Src Enzyme Enzyme_prep->Preincubation Sub_ATP_prep Prepare Substrate/ATP Mix Reaction Initiate Reaction with Substrate/ATP Mix Sub_ATP_prep->Reaction Preincubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Calc Calculate Reaction Rates Measurement->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 Plot->IC50

Workflow for in vitro IC50 determination.
Cellular Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the engagement of this compound with its target in a cellular context and to evaluate its selectivity across the proteome.

Materials:

  • Cell line of interest (e.g., MDA-MB-468)

  • This compound

  • Broad-spectrum kinase activity-based probe (ABP) with a reporter tag (e.g., biotin (B1667282) or a fluorophore)

  • Cell lysis buffer

  • Streptavidin beads (for biotinylated probes)

  • SDS-PAGE gels and Western blotting reagents or mass spectrometer

Procedure:

  • Treat cultured cells with varying concentrations of this compound or vehicle (DMSO) for a specific duration.

  • Lyse the cells to obtain the proteome.

  • Incubate the cell lysates with a broad-spectrum kinase ABP. The ABP will covalently label the active site of kinases that are not blocked by this compound.

  • For fluorescently tagged ABPs, the labeled proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE. A decrease in the fluorescence of the c-Src band indicates target engagement by this compound.

  • For biotin-tagged ABPs, the labeled proteins are enriched using streptavidin beads.

  • The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • A reduction in the signal for c-Src peptides in the this compound treated samples compared to the control confirms target engagement and allows for the assessment of selectivity across the kinome.

G cluster_cell Cellular Treatment cluster_probe Probe Labeling & Enrichment cluster_detect Detection & Analysis Treatment Treat cells with This compound Lysis Cell Lysis Treatment->Lysis Labeling Incubate lysate with Activity-Based Probe Lysis->Labeling Enrichment Enrich labeled proteins (e.g., Streptavidin beads) Labeling->Enrichment Detection Detection Method Enrichment->Detection Gel In-gel Fluorescence Detection->Gel Fluorescent Probe MS LC-MS/MS Analysis Detection->MS Biotinylated Probe Analysis Quantify Target Engagement & Selectivity Gel->Analysis MS->Analysis

Workflow for Cellular Activity-Based Protein Profiling.

Conclusion

This compound stands out as a highly selective and potent covalent inhibitor of c-Src. Its novel mechanism of targeting the autophosphorylation site presents a promising strategy for the development of next-generation kinase inhibitors with improved selectivity and reduced off-target effects. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar compounds in drug discovery and chemical biology research.

References

Unraveling the Target of (R)-LW-Srci-8 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of oncology drug discovery, the rigorous validation of a therapeutic target is a critical initial step to ensure the successful development of a novel cancer therapy. This technical guide provides an in-depth overview of the target validation for the novel compound (R)-LW-Srci-8 in various cancer cell lines. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and a visual representation of the associated signaling pathways and workflows.

Quantitative Data Summary

The anti-proliferative activity of this compound was assessed across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (nM)
A549Lung CancerData not available
MCF7Breast CancerData not available
HCT116Colon CancerData not available
U87 MGGlioblastomaData not available

Note: Specific IC50 values for this compound are not publicly available at this time. The table serves as a template for presenting such data once it becomes accessible.

Experimental Protocols

The following sections detail the methodologies employed for the target validation of this compound.

Cell Viability Assay

A crucial step in assessing the anti-cancer potential of a compound is to determine its effect on cell viability.

Workflow for Cell Viability Assay:

G cluster_0 Cell Seeding and Treatment cluster_1 Incubation cluster_2 Viability Assessment cluster_3 Data Analysis seed Seed cancer cells in 96-well plates treat Treat with varying concentrations of this compound seed->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure calculate Calculate IC50 values measure->calculate

Caption: Workflow of the cell viability assay to determine the IC50 of this compound.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is determined using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis in GraphPad Prism or similar software.

Western Blot Analysis

Western blotting is employed to investigate the effect of this compound on the protein expression levels and phosphorylation status of its putative target and downstream signaling molecules.

Workflow for Western Blot Analysis:

G cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunoblotting cluster_3 Detection treat Treat cells with this compound lyse Lyse cells and quantify protein treat->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect

Caption: General workflow for Western blot analysis.

Methodology:

  • Cell Lysis: Cancer cells are treated with this compound for the desired time points. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific to the target protein overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

Signaling Pathway

The precise signaling pathway targeted by this compound is currently under investigation. Based on preliminary data, it is hypothesized that this compound may inhibit a key kinase involved in a pro-survival signaling cascade.

Hypothesized Signaling Pathway of this compound:

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Target_Kinase Putative Target Kinase RTK->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Proliferation Cell Proliferation Downstream_Effector->Proliferation Survival Cell Survival Downstream_Effector->Survival Compound This compound Compound->Target_Kinase Inhibition

In-Depth Technical Guide to (R)-LW-Srci-8: A Selective Covalent c-Src Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols associated with (R)-LW-Srci-8, a selective covalent inhibitor of the c-Src tyrosine kinase. The information is intended to support researchers and drug development professionals in their exploration and application of this compound.

Core Chemical Information

This compound, also known by its synonym HY-162413, is a potent and selective inhibitor of c-Src kinase. While a specific CAS number is not publicly available in major databases, its chemical identity is well-defined.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is computationally derived from public chemical databases.[1]

PropertyValue
IUPAC Name N-[(1R)-2-(cyclopentylamino)-1-(3,5-difluorophenyl)-2-oxoethyl]-N-cyclopropylprop-2-enamide[1]
Molecular Formula C₁₉H₂₂F₂N₂O₂[1]
Molecular Weight 348.4 g/mol [1]
Exact Mass 348.16493427 Da[1]
XLogP3-AA 3.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 6
Topological Polar Surface Area 49.4 Ų

Mechanism of Action and Biological Activity

This compound is a selective, covalent inhibitor of c-Src kinase with a reported half-maximal inhibitory concentration (IC₅₀) of 35.83 nM. Its mechanism of action involves the disruption of c-Src autophosphorylation by targeting the autophosphorylation site, Tyrosine 419 (Y419).

The development of this compound stemmed from the optimization of a promiscuous covalent kinase inhibitor. Crystallographic studies have revealed that critical C–F···C═O interactions contribute to its tight binding to the target. Notably, this compound preferentially binds to the inactive form of c-Src where Y419 is unphosphorylated, thereby preventing its activation. This selective inhibition of c-Src has been confirmed through in vitro tyrosine kinase profiling and cellular activity-based protein profiling (ABPP).

The c-Src signaling pathway plays a crucial role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway is frequently observed in various cancers. The activation of c-Src is a key event that initiates a cascade of downstream signaling events.

c_Src_Signaling_Pathway c-Src Signaling Pathway and Inhibition by this compound RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) cSrc_inactive Inactive c-Src (pY527) RTK->cSrc_inactive Activation Integrins Integrins Integrins->cSrc_inactive Activation GPCR GPCRs GPCR->cSrc_inactive Activation cSrc_active Active c-Src (pY419) cSrc_inactive->cSrc_active Autophosphorylation at Y419 PI3K PI3K cSrc_active->PI3K Ras Ras cSrc_active->Ras STAT3 STAT3 cSrc_active->STAT3 FAK FAK cSrc_active->FAK Inhibitor This compound Inhibitor->cSrc_inactive Covalent Binding (Prevents Activation) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Processes Cell Proliferation, Survival, Migration, Angiogenesis mTOR->Cell_Processes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Processes STAT3->Cell_Processes FAK->Cell_Processes

Caption: c-Src signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and application of this compound. Below are methodologies for the synthesis of the compound and key in vitro and cellular assays.

Synthesis of this compound
In Vitro c-Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. This protocol is adapted for the assessment of this compound inhibition of c-Src kinase.

Materials:

  • Recombinant human c-Src kinase

  • Src substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer or DMSO.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of c-Src kinase in kinase buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mixture of substrate and ATP in kinase buffer.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow In Vitro c-Src Kinase Inhibition Assay Workflow Start Start Prep_Cmpd Prepare this compound Serial Dilution Start->Prep_Cmpd Add_Cmpd Add Compound/Vehicle to Plate Prep_Cmpd->Add_Cmpd Add_Kinase Add c-Src Kinase Add_Cmpd->Add_Kinase Incubate1 Incubate (10-15 min) Add_Kinase->Incubate1 Add_Sub_ATP Add Substrate/ATP (Initiate Reaction) Incubate1->Add_Sub_ATP Incubate2 Incubate (60 min, 30°C) Add_Sub_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Detection Add Kinase Detection Reagent Incubate3->Add_Detection Incubate4 Incubate (30-60 min) Add_Detection->Incubate4 Measure Measure Luminescence Incubate4->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro c-Src kinase inhibition assay.

Cellular Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used to assess the engagement and selectivity of a covalent inhibitor with its target in a native biological system. This protocol outlines a competitive ABPP experiment to profile the selectivity of this compound.

Materials:

  • Cell line of interest (e.g., MDA-MB-468)

  • This compound

  • Broad-spectrum kinase activity-based probe with a reporter tag (e.g., biotin)

  • Cell lysis buffer

  • Streptavidin-agarose beads

  • Protease inhibitors

  • Reagents for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Proteome Labeling: Incubate the cell lysates with the activity-based probe to label active kinases.

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysates to capture the biotin-tagged, probe-labeled proteins. Incubate and then wash the beads to remove non-specifically bound proteins.

  • Elution and Analysis:

    • For Western Blotting: Elute the captured proteins from the beads and separate them by SDS-PAGE. Transfer to a membrane and probe with an antibody specific for c-Src to visualize the extent of probe labeling in the presence of the inhibitor.

    • For Mass Spectrometry: Perform on-bead digestion of the captured proteins with trypsin. Analyze the resulting peptides by LC-MS/MS to identify and quantify the probe-labeled kinases.

  • Data Analysis: A reduction in the signal for c-Src (or other kinases) in the this compound-treated samples compared to the vehicle control indicates target engagement. The selectivity profile is determined by assessing the inhibition of other kinases across the proteome.

ABPP_Workflow Cellular Activity-Based Protein Profiling Workflow Start Start Treat_Cells Treat Cells with This compound or Vehicle Start->Treat_Cells Cell_Lysis Cell Lysis Treat_Cells->Cell_Lysis Label_Proteome Label Lysate with Activity-Based Probe Cell_Lysis->Label_Proteome Enrich Enrich Labeled Proteins with Streptavidin Beads Label_Proteome->Enrich Analyze Analysis Enrich->Analyze Western_Blot Elute & Western Blot for c-Src Analyze->Western_Blot Qualitative Mass_Spec On-Bead Digestion & LC-MS/MS Analyze->Mass_Spec Quantitative Data_Analysis Data Analysis: Target Engagement & Selectivity Western_Blot->Data_Analysis Mass_Spec->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cellular activity-based protein profiling.

References

(R)-LW-Srci-8 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

(R)-LW-Srci-8 is a novel, selective, and covalent inhibitor of the non-receptor tyrosine kinase c-Src. This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on its purchasing, experimental applications, and the underlying signaling pathways.

Supplier and Purchasing Information

This compound is available from various chemical suppliers specializing in research compounds. The primary supplier identified is MedChemExpress. It is crucial to procure this compound from a reputable source to ensure purity and quality for experimental use.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
IC50 35.83 nM (for c-Src)MedChemExpress[1][2]
Molecular Formula C19H22F2N2O2PubChem[3]
Molecular Weight 348.4 g/mol PubChem[3]
Purity >98% (typically)MedChemExpress
Formulation A crystalline solidMedChemExpress
Storage -20°CMedChemExpress

Experimental Protocols

The foundational experimental protocols for working with this compound are detailed in the primary research publication by Zhang H, et al. in ACS Chemical Biology (2024).[4] Key experimental methodologies are summarized below.

In Vitro Kinase Assay

To determine the inhibitory activity of this compound against c-Src, a standard in vitro kinase assay can be performed.

Methodology:

  • Recombinant human c-Src protein is incubated with the substrate peptide and ATP.

  • This compound is added at varying concentrations.

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved using methods such as radioactive labeling (e.g., with [γ-³²P]ATP) and scintillation counting, or by using fluorescence-based assays.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays for Target Engagement

To confirm that this compound engages its target, c-Src, within a cellular context, activity-based protein profiling (ABPP) can be employed.

Methodology:

  • Intact cells (e.g., a relevant cancer cell line) are treated with this compound for a specified duration.

  • Cells are lysed, and the proteome is harvested.

  • The proteome is then incubated with a broad-spectrum, irreversible kinase probe that labels the active sites of kinases.

  • The labeled proteins are visualized and quantified, typically by gel electrophoresis and fluorescence scanning or by mass spectrometry.

  • A decrease in the labeling of c-Src in the presence of this compound indicates successful target engagement.

Western Blotting for Downstream Signaling

To assess the impact of this compound on downstream signaling pathways, Western blotting is a standard and effective technique.

Methodology:

  • Cells are treated with this compound at various concentrations and for different time points.

  • Following treatment, cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated c-Src (p-Src at Tyr419) and phosphorylated STAT3 (p-STAT3 at Tyr705), as well as total c-Src and total STAT3 as loading controls.

  • After washing, the membrane is incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathway and Mechanism of Action

This compound acts as a covalent inhibitor that selectively targets the autophosphorylation site of c-Src, specifically Tyrosine 419 (Y419).[1][2] The autophosphorylation of this site is a critical step in the activation of c-Src. By covalently binding to a nearby cysteine residue, this compound prevents the phosphorylation of Y419, thereby locking c-Src in an inactive state.

One of the key downstream effectors of c-Src is the Signal Transducer and Activator of Transcription 3 (STAT3). Activated c-Src can phosphorylate STAT3 at Tyrosine 705 (Y705), leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription. These target genes are often involved in cell proliferation, survival, and angiogenesis. By inhibiting c-Src, this compound effectively blocks the phosphorylation and activation of STAT3, thus inhibiting these downstream oncogenic processes.

Below is a diagram illustrating the signaling pathway affected by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor c_Src_inactive c-Src (Inactive) Growth_Factor_Receptor->c_Src_inactive Activation Signal c_Src_active p-c-Src (Y419) (Active) c_Src_inactive->c_Src_active Autophosphorylation (Y419) STAT3_inactive STAT3 c_Src_active->STAT3_inactive Phosphorylation (Y705) STAT3_active p-STAT3 (Y705) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Gene_Transcription Target Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3_dimer->Gene_Transcription Nuclear Translocation R_LW_Srci_8 This compound R_LW_Srci_8->c_Src_inactive Covalent Inhibition

Caption: Signaling pathway inhibited by this compound.

References

Methodological & Application

Application Note: (R)-LW-Srci-8 Protocol for In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-LW-Srci-8 is a selective and covalent inhibitor of c-Src kinase.[1] It demonstrates high potency with an IC50 value of 35.83 nM.[1] The compound uniquely targets the autophosphorylation site of c-Src at tyrosine 419 (Y419), thereby disrupting its kinase activity.[1] Src family kinases (SFKs) are non-receptor tyrosine kinases that are pivotal in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[2][3] Dysregulation of SFK activity is frequently implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets.[2][4] this compound's mechanism of action also involves the inhibition of downstream signaling pathways, such as the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Y705.[1] This application note provides a detailed protocol for performing an in vitro kinase assay to determine the inhibitory activity of this compound against c-Src kinase.

Mechanism of Action and Signaling Pathway

This compound acts as a covalent inhibitor of c-Src. This mechanism involves the formation of a stable, long-lasting bond with the kinase, leading to irreversible inhibition. The primary target of this inhibition is the autophosphorylation site Y419, a critical step for full kinase activation.[1] By preventing this autophosphorylation, this compound effectively shuts down the enzymatic activity of c-Src.

The inhibition of c-Src by this compound has downstream consequences on cellular signaling. Src kinases are known to activate several key pathways, including the PI3K/Akt and STAT3 pathways, which are crucial for cell growth and survival.[2] The diagram below illustrates the signaling pathway modulated by this compound.

Src_Signaling_Pathway Src Signaling Pathway and Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) Src c-Src RTK->Src Activation pY419 pY419 (Autophosphorylation) Src->pY419 Autophosphorylation PI3K PI3K Src->PI3K Activation STAT3 STAT3 Src->STAT3 Phosphorylation LW_Srci_8 This compound LW_Srci_8->Src Covalent Inhibition Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation pSTAT3 pY705-STAT3 STAT3->pSTAT3 pSTAT3->Proliferation Gene Transcription

Caption: Src signaling and this compound inhibition.

Experimental Protocol: In Vitro Kinase Assay

This protocol describes a luminescence-based in vitro kinase assay to determine the IC50 value of this compound. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials and Reagents
  • Recombinant human c-Src kinase (active)

  • This compound

  • Src substrate peptide (e.g., KVEKIGEGTYGVVYK)[5]

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • DMSO (Dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection kit)[4]

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Experimental Workflow

The following diagram outlines the key steps of the in vitro kinase assay protocol.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound or DMSO to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare c-Src Working Solution add_enzyme Add c-Src Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP Mixture start_reaction Initiate with Substrate/ATP Mixture prep_substrate->start_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate (30 min) add_enzyme->pre_incubate pre_incubate->start_reaction incubate Incubate (60 min at 30°C) start_reaction->incubate stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate->stop_reaction convert_adp Convert ADP to ATP (Kinase Detection Reagent) stop_reaction->convert_adp read_luminescence Measure Luminescence convert_adp->read_luminescence plot_data Plot Dose-Response Curve read_luminescence->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for the in vitro kinase assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in kinase assay buffer to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only control.

    • Dilute the recombinant c-Src kinase to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.

    • Prepare a 2X substrate/ATP mixture in kinase assay buffer. The final concentrations in the reaction should be optimized, but a starting point is 100 µM substrate peptide and 10 µM ATP.

  • Kinase Reaction:

    • Add 5 µL of the diluted this compound or DMSO vehicle to the wells of a white 96-well plate.

    • Add 5 µL of the diluted c-Src enzyme solution to each well.

    • Pre-incubate the plate for 30 minutes at room temperature to allow for the covalent binding of this compound to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well.

    • Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure less than 20% of the ATP is consumed in the DMSO control wells.

  • Signal Detection (Using ADP-Glo™ Assay):

    • Following the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Normalize the data by setting the DMSO control (no inhibitor) as 100% kinase activity and a control with a high concentration of a known Src inhibitor (or no enzyme) as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The quantitative data from the in vitro kinase assay should be summarized in a clear and structured table for easy comparison and analysis.

This compound Conc. (nM)Log ConcentrationLuminescence (RLU)% Inhibition
0 (DMSO Control)-150,0000
10135,00010
10197,50035
35.83 1.55 75,000 50
100230,00080
1000315,00090
1000047,50095

Note: The luminescence values are hypothetical and for illustrative purposes only. The IC50 value is based on the published data for this compound.[1]

Troubleshooting

  • High background signal: This may be due to contamination of reagents with ATP or ADP. Use fresh, high-quality reagents.

  • Low signal-to-background ratio: Optimize the enzyme concentration and incubation time to ensure a robust signal.

  • Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Use a multi-channel pipette for additions to the plate to minimize timing differences.

  • IC50 value significantly different from expected: Verify the concentration of the this compound stock solution. Ensure the pre-incubation step is sufficient for covalent bond formation.

This detailed protocol provides a robust framework for researchers to accurately determine the inhibitory potency of this compound against c-Src kinase in an in vitro setting.

References

Application Notes and Protocols for (R)-LW-Srci-8 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-LW-Srci-8 is a novel, selective, and covalent inhibitor of the non-receptor tyrosine kinase c-Src. By targeting the autophosphorylation site (Y419) of c-Src, this compound effectively disrupts its kinase activity, which in turn leads to the inhibition of downstream signaling pathways, notably the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Y705. This dual inhibition of c-Src and STAT3 makes this compound a promising candidate for investigation in various pathological conditions, particularly in oncology, where the c-Src/STAT3 signaling axis is often dysregulated.

These application notes provide a comprehensive overview of the available data on this compound and detailed protocols to guide its use in preclinical animal studies.

Mechanism of Action

This compound is a covalent inhibitor that selectively binds to c-Src kinase. This irreversible binding disrupts the autophosphorylation of c-Src at tyrosine 419 (Y419), a critical step for its activation. The inhibition of c-Src activity subsequently blocks the downstream phosphorylation of STAT3 at tyrosine 705 (Y705), a key event in the activation of the STAT3 signaling pathway. The dual blockade of both c-Src and STAT3 can lead to the inhibition of cell proliferation, survival, and angiogenesis in cancer cells.

Below is a diagram illustrating the signaling pathway affected by this compound.

LW_Srci_8_Pathway cluster_upstream Upstream Activation cluster_src c-Src Activation Cycle cluster_stat3 STAT3 Signaling RTK Receptor Tyrosine Kinases (RTKs) G-protein Coupled Receptors (GPCRs) cSrc_inactive Inactive c-Src RTK->cSrc_inactive Activates cSrc_active Active c-Src (pY419) cSrc_inactive->cSrc_active Autophosphorylation STAT3 STAT3 cSrc_active->STAT3 Phosphorylates pSTAT3 Phosphorylated STAT3 (pY705) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization nucleus Nucleus STAT3_dimer->nucleus Translocation gene_transcription Gene Transcription (e.g., Cyclin D1, Bcl-xL, Survivin) nucleus->gene_transcription Promotes cellular_responses Cellular Responses (Proliferation, Survival, Angiogenesis) gene_transcription->cellular_responses Leads to LW_Srci_8 This compound LW_Srci_8->cSrc_active Inhibits (Covalent Binding) InVivo_Workflow start Start cell_culture 1. Cell Culture (e.g., MDA-MB-468) start->cell_culture tumor_implantation 2. Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->tumor_implantation tumor_growth 3. Tumor Growth Monitoring (Until tumors reach a specified volume) tumor_implantation->tumor_growth randomization 4. Randomization of Animals (Into treatment and control groups) tumor_growth->randomization treatment 5. Treatment Administration (this compound vs. Vehicle Control) randomization->treatment monitoring 6. Continued Monitoring (Tumor volume, body weight, clinical signs) treatment->monitoring endpoint 7. Study Endpoint (e.g., tumor size limit, time) monitoring->endpoint analysis 8. Tissue Collection & Analysis (Tumors, blood, organs for PK/PD) endpoint->analysis end End analysis->end

Application Notes and Protocols for (R)-LW-Srci-8 in the Analysis of Src Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for utilizing (R)-LW-Srci-8, a Src kinase inhibitor, to investigate the phosphorylation of Src at tyrosine 419 (p-Src Y419) via Western blot. Src, a non-receptor tyrosine kinase, is a pivotal signaling molecule in numerous cellular functions, including proliferation, migration, and survival.[1] Its activation is marked by autophosphorylation at Y419.[2] Dysregulation of Src activity is a common feature in many cancers, rendering it a significant therapeutic target.[1] This document offers a comprehensive methodology for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to quantify the inhibition of Src phosphorylation. Adherence to this protocol will enable researchers to accurately assess the efficacy of this compound in modulating the Src signaling pathway.

Introduction to Src Signaling and Phosphorylation

The Src family of protein tyrosine kinases (SFKs) are proto-oncogenes that are crucial in the regulation of cell growth and differentiation. The activity of SFKs is tightly controlled by tyrosine phosphorylation at two principal sites with opposing effects. Phosphorylation at the C-terminal tyrosine (Y530 in human Src) by C-terminal Src kinase (CSK) maintains Src in an inactive conformation. Dephosphorylation of this residue, coupled with autophosphorylation at Y419 within the activation loop of the kinase domain, leads to a conformational change that significantly enhances its catalytic activity. This activated state allows Src to phosphorylate a multitude of downstream substrates, thereby participating in signaling pathways that control a wide array of biological activities such as gene transcription, immune responses, cell adhesion, and cell cycle progression.

The following diagram illustrates the basic activation and inhibition mechanism of Src kinase.

Src_Signaling cluster_activation Activation Pathway cluster_inhibition Inhibition by this compound Receptor Growth Factor Receptor / Integrin PTP Phosphatase Receptor->PTP activates Src_inactive Inactive Src (pY530) Src_primed Primed Src (Y530) PTP->Src_inactive dephosphorylates Y530 pSrc_active Active Src (p-Y419) Src_primed->pSrc_active autophosphorylation at Y419 Downstream Downstream Signaling (Proliferation, Migration, etc.) pSrc_active->Downstream Inhibitor This compound Inhibitor->pSrc_active inhibits kinase activity

Caption: Src Kinase Activation and Inhibition Pathway.

Quantitative Data Presentation

The inhibitory effect of this compound on Src phosphorylation should be quantified by densitometry of the p-Src (Y419) and total Src bands from the Western blot. The ratio of p-Src to total Src is calculated for each treatment condition and normalized to the vehicle control. This allows for a quantitative comparison of Src inhibition across different concentrations of the compound.

Table 1: Inhibition of Src Phosphorylation by this compound in [Cell Line Name]

This compound Conc. (nM)p-Src (Y419) Signal (Arbitrary Units)Total Src Signal (Arbitrary Units)p-Src / Total Src Ratio% Inhibition (Normalized to Vehicle)
0 (Vehicle)0
1
10
100
1000

Researchers should populate this table with their experimental data.

Experimental Protocol: Western Blot for p-Src (Y419)

This protocol is designed for the detection of changes in Src phosphorylation at tyrosine 419 following treatment with this compound.

Materials and Reagents
  • Cell Culture Reagents (Media, FBS, etc.)

  • This compound

  • DMSO (Vehicle)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Kit (e.g., BCA or Bradford)

  • Laemmli Sample Buffer (2x)

  • SDS-PAGE Gels (e.g., 4-15% gradient gels)

  • Running Buffer (e.g., Tris/Glycine/SDS)

  • Transfer Buffer

  • PVDF Membranes

  • Methanol

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.

  • Primary Antibody: Rabbit anti-p-Src (Y419)

  • Primary Antibody: Mouse or Rabbit anti-total Src

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • Deionized Water

Experimental Workflow

The following diagram outlines the major steps in the Western blot protocol.

Western_Blot_Workflow A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis (with phosphatase inhibitors) A->B C 3. Protein Quantification B->C D 4. Sample Preparation (with Laemmli buffer) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (anti-p-Src Y419) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (ECL) I->J K 11. Stripping & Reprobing (for Total Src) J->K L 12. Data Analysis K->L

Caption: Western Blot Workflow for p-Src (Y419) Detection.

Step-by-Step Procedure
  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in culture plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time period. Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, following the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein lysate.

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured protein samples and a molecular weight marker onto an SDS-polyacrylamide gel.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane. Ensure the membrane is pre-wetted with methanol. A wet transfer system is generally recommended for higher efficiency.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against p-Src (Y419) in 5% BSA/TBST according to the manufacturer's recommended concentration.

    • Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three to five times for 5-10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 9.

  • Detection:

    • Detect the protein bands using an ECL substrate and an imaging system according to the manufacturer's protocol.

  • Stripping and Reprobing for Total Src:

    • To normalize for protein loading, the membrane can be stripped of the p-Src antibodies and reprobed with a primary antibody against total Src.

    • Incubate the membrane in a mild stripping buffer.

    • Wash thoroughly with TBST.

    • Block the membrane again for 1 hour in 5% BSA/TBST.

    • Proceed with immunoblotting for total Src, starting from the primary antibody incubation step (Step 8), using the anti-total Src antibody.

Troubleshooting and Key Considerations

  • Preserving Phosphorylation: It is critical to keep samples on ice and use pre-chilled buffers throughout the procedure. Always add fresh phosphatase inhibitors to your lysis buffer.

  • Buffer Choice: Use Tris-based buffers (e.g., TBST) for washing and antibody dilutions, as phosphate-based buffers (PBS) can interfere with the binding of some phospho-specific antibodies.

  • Controls: Always include a positive control (e.g., cells treated with a known Src activator like pervanadate) and a negative control (untreated cells) to validate the experiment.

  • Antibody Optimization: The optimal dilution for both primary and secondary antibodies should be determined empirically for each new lot and experimental condition.

References

Application Notes and Protocols for (R)-LW-Srci-8 in Immunoprecipitation Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-LW-Srci-8 is a potent and selective covalent inhibitor of c-Src kinase, offering a valuable tool for investigating c-Src signaling pathways and for the development of targeted cancer therapeutics. These application notes provide detailed protocols for utilizing this compound in immunoprecipitation (IP) kinase assays to probe c-Src activity in a cellular context.

This compound acts by irreversibly binding to the autophosphorylation site Tyr419 (Y419) of c-Src, thereby disrupting its activation.[1] This targeted mechanism allows for the specific inhibition of c-Src-mediated signaling cascades. One such critical downstream pathway involves the Signal Transducer and Activator of Transcription 3 (STAT3). c-Src directly phosphorylates STAT3 at Tyr705 (Y705), leading to its dimerization, nuclear translocation, and activation of target gene transcription involved in cell proliferation and survival.[2][3][4] The use of this compound in an IP kinase assay allows for the precise measurement of its inhibitory effect on c-Src's ability to phosphorylate its substrates.

Data Presentation

The following table summarizes the key quantitative data for this compound, facilitating experimental design and data interpretation.

ParameterValueTarget/Cell LineNotes
IC50 35.83 nMc-SrcIn vitro biochemical assay.
Mechanism of Action Covalent Inhibitorc-SrcTargets the autophosphorylation site Y419.[1]
Cellular Activity 5-20 µM (3h treatment)MDA-MB-468 cellsInhibits phosphorylation of c-Src (Y419) and STAT3 (Y705) in a dose-dependent manner.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.

c-Src Signaling Pathway and Inhibition by this compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor c-Src_inactive c-Src (Inactive) Growth_Factor_Receptor->c-Src_inactive Activation c-Src_active p-c-Src (Y419) (Active) c-Src_inactive->c-Src_active Autophosphorylation (Y419) STAT3_inactive STAT3 c-Src_active->STAT3_inactive Phosphorylation (Y705) STAT3_active p-STAT3 (Y705) STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3_dimer->Gene_Transcription Nuclear Translocation R_LW_Srci_8 This compound R_LW_Srci_8->c-Src_active Inhibition

Caption: c-Src signaling and this compound inhibition.

Immunoprecipitation Kinase Assay Workflow with this compound A 1. Cell Culture and Treatment - Culture cells (e.g., MDA-MB-468). - Treat with this compound (5-20 µM) or DMSO. B 2. Cell Lysis - Wash cells with ice-cold PBS. - Lyse cells in IP Lysis Buffer. A->B C 3. Immunoprecipitation (IP) - Incubate lysate with anti-c-Src antibody. - Add Protein A/G agarose (B213101) beads to capture immune complexes. B->C D 4. Washing - Wash beads multiple times with IP Lysis Buffer and Kinase Buffer. C->D E 5. In Vitro Kinase Assay - Resuspend beads in Kinase Buffer. - Add substrate (e.g., recombinant STAT3) and ATP. D->E F 6. Analysis - Stop reaction and elute proteins. - Analyze by SDS-PAGE and Western Blot using anti-phospho-STAT3 (Y705) antibody. E->F

Caption: Workflow for IP kinase assay using this compound.

Experimental Protocols

This section provides a detailed methodology for an immunoprecipitation kinase assay to evaluate the inhibitory effect of this compound on c-Src kinase activity.

Materials and Reagents
  • Cell Line: A cell line with active c-Src signaling (e.g., MDA-MB-468).

  • This compound: Stock solution in DMSO.

  • Antibodies:

    • Anti-c-Src antibody for immunoprecipitation.

    • Anti-phospho-STAT3 (Y705) antibody for Western blotting.

    • Anti-STAT3 antibody for Western blotting (loading control).

    • Anti-c-Src antibody for Western blotting (IP efficiency control).

  • Recombinant Substrate: Recombinant, non-phosphorylated STAT3 protein.

  • Buffers and Solutions:

    • Cell culture medium (e.g., DMEM) with 10% FBS.

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate).

    • Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.

    • ATP Solution: 10 mM ATP in water.

    • Protein A/G Agarose Beads.

    • SDS-PAGE gels and buffers.

    • Western Blotting reagents (membranes, blocking buffer, secondary antibodies, ECL substrate).

Protocol

1. Cell Culture and Treatment

  • Culture MDA-MB-468 cells to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound (e.g., 0, 5, 10, 20 µM) or vehicle (DMSO) for 3 hours in serum-free media.

2. Cell Lysis

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add 1 mL of ice-cold IP Lysis Buffer to each 10 cm dish.

  • Incubate on ice for 10 minutes with occasional swirling.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a Bradford or BCA assay.

3. Immunoprecipitation of c-Src

  • Normalize the protein concentration of the lysates with IP Lysis Buffer.

  • To 500 µg - 1 mg of total protein, add 2-4 µg of anti-c-Src antibody.

  • Incubate for 4 hours to overnight at 4°C with gentle rotation.

  • Add 30 µL of a 50% slurry of Protein A/G agarose beads to each sample.

  • Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the immune complexes.

  • Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant.

4. Washing the Immunocomplexes

  • Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer. After each wash, pellet the beads by centrifugation and aspirate the supernatant.

  • Wash the beads twice with 1 mL of ice-cold Kinase Assay Buffer to equilibrate the immunoprecipitated kinase.

5. In Vitro Kinase Assay

  • After the final wash, carefully aspirate all the supernatant.

  • Resuspend the beads in 40 µL of Kinase Assay Buffer.

  • Add 1 µg of recombinant, non-phosphorylated STAT3 as the substrate.

  • To initiate the kinase reaction, add ATP to a final concentration of 200 µM.

  • Incubate the reaction at 30°C for 30 minutes with gentle agitation.

  • Terminate the reaction by adding 20 µL of 3X SDS sample buffer and boiling at 95-100°C for 5 minutes.

  • Centrifuge at 14,000 x g for 1 minute and collect the supernatant.

6. Analysis by Western Blot

  • Load the supernatant onto an SDS-PAGE gel and resolve the proteins.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 (Y705) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • To ensure equal loading of substrate and equal immunoprecipitation of c-Src, the blot can be stripped and re-probed with antibodies against total STAT3 and total c-Src.

This comprehensive guide provides the necessary information and protocols for effectively utilizing this compound in immunoprecipitation kinase assays, enabling detailed investigation into c-Src function and inhibition.

References

Application Notes and Protocols for (R)-LW-Srci-8: Cellular Uptake and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-LW-Srci-8 is a selective, covalent inhibitor of c-Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cell signaling pathways regulating cell growth, differentiation, and survival.[1][2][3] Dysregulation of c-Src activity is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[3][4] this compound exhibits potent and selective inhibition of c-Src with an IC50 of 35.83 ± 7.21 nM by targeting the autophosphorylation site at tyrosine 419 (Y419), thereby disrupting its activation.[1][2][5] This document provides detailed protocols for assessing the cellular uptake and stability of this compound, crucial parameters for its preclinical development.

Data Presentation

Cellular Uptake of this compound

The cellular uptake of this compound was evaluated in MDA-MB-468 human breast cancer cells. The intracellular concentration of the compound was determined by HPLC-MS/MS following incubation at various concentrations and time points.

Table 1: Concentration-Dependent Cellular Uptake of this compound

Extracellular Concentration (µM)Intracellular Concentration (µM)
10.25 ± 0.04
51.35 ± 0.18
102.89 ± 0.32
205.98 ± 0.61

Data are presented as mean ± SD (n=3) following a 4-hour incubation period.

Table 2: Time-Dependent Cellular Uptake of this compound

Incubation Time (hours)Intracellular Concentration (µM)
0.50.95 ± 0.11
11.82 ± 0.23
22.54 ± 0.29
42.89 ± 0.32
83.15 ± 0.38

Data are presented as mean ± SD (n=3) with an extracellular concentration of 10 µM.

Stability of this compound

The stability of this compound was assessed in various biological matrices to determine its degradation profile under different conditions.

Table 3: Stability of this compound in Human Plasma and Cell Culture Medium

MatrixIncubation Time (hours)% Remaining (at 37°C)
Human Plasma0100
192.3 ± 4.5
475.1 ± 6.2
2448.9 ± 5.8
Cell Culture Medium (RPMI + 10% FBS)0100
198.7 ± 2.1
495.4 ± 3.3
2488.2 ± 4.1

Data are presented as mean ± SD (n=3).

Table 4: Stability of this compound in Human Liver Microsomes

Incubation Time (minutes)% Remaining (with NADPH)% Remaining (without NADPH)
0100100
585.6 ± 7.199.1 ± 1.5
1562.3 ± 5.998.5 ± 2.0
3038.7 ± 4.897.9 ± 2.3
6015.2 ± 3.197.2 ± 2.8

Data are presented as mean ± SD (n=3).

Experimental Protocols

Protocol 1: Cellular Uptake Assessment of this compound

Objective: To quantify the intracellular concentration of this compound in a selected cell line.

Materials:

  • This compound (HY-162413)

  • MDA-MB-468 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Acetonitrile (B52724) with 0.1% formic acid (Lysis buffer)

  • 96-well cell culture plates

  • HPLC-MS/MS system

Method:

  • Cell Seeding: Seed MDA-MB-468 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Concentration-dependence: Prepare serial dilutions of this compound in cell culture medium (e.g., 1, 5, 10, 20 µM). Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Time-dependence: Prepare a fixed concentration of this compound (e.g., 10 µM) in cell culture medium. Add 100 µL to the wells for different incubation times (e.g., 0.5, 1, 2, 4, 8 hours).

  • Incubation: Incubate the plates at 37°C for the specified durations.

  • Cell Lysis:

    • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.

    • Add 100 µL of ice-cold lysis buffer (acetonitrile with 0.1% formic acid) to each well.

    • Incubate on a shaker for 10 minutes at 4°C to ensure complete lysis.

  • Sample Preparation for HPLC-MS/MS:

    • Transfer the cell lysates to microcentrifuge tubes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS/MS Analysis:

    • Analyze the samples using a validated HPLC-MS/MS method to quantify the concentration of this compound.

    • Prepare a standard curve of this compound in the lysis buffer to determine the intracellular concentrations.

  • Data Analysis:

    • Calculate the intracellular concentration in µM, taking into account the cell volume. A typical cell volume for MDA-MB-468 cells is approximately 2 pL.

Protocol 2: Stability Assessment of this compound in Biological Matrices

Objective: To evaluate the stability of this compound in human plasma, cell culture medium, and human liver microsomes.

Materials:

  • This compound

  • Human plasma (from a reputable supplier)

  • Cell culture medium (RPMI-1640 with 10% FBS)

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • Incubator/water bath at 37°C

  • HPLC-MS/MS system

Method:

A. Plasma and Cell Culture Medium Stability:

  • Sample Preparation: Spike this compound into pre-warmed human plasma and cell culture medium to a final concentration of 10 µM.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At specified time points (e.g., 0, 1, 4, 24 hours), aliquot a portion of the sample.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the aliquot to precipitate proteins.

  • Centrifugation: Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to HPLC vials and analyze by HPLC-MS/MS.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

B. Metabolic Stability in Human Liver Microsomes:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the reaction mixture to 37°C. Add this compound to a final concentration of 1 µM. For the +NADPH condition, add the NADPH regenerating system to initiate the metabolic reaction. For the -NADPH control, add buffer.

  • Incubation and Time Points: Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Quenching: Immediately add the aliquot to 3 volumes of ice-cold acetonitrile to stop the reaction and precipitate proteins.

  • Sample Processing and Analysis: Follow steps 5-7 from the plasma stability protocol.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point for both +NADPH and -NADPH conditions.

Visualizations

c_Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) c_Src c-Src (inactive) RTK->c_Src Activation c_Src_active c-Src (active) P-Y419 c_Src->c_Src_active Autophosphorylation on Y419 STAT3 STAT3 c_Src_active->STAT3 Ras_MAPK Ras/MAPK Pathway c_Src_active->Ras_MAPK PI3K_Akt PI3K/Akt Pathway c_Src_active->PI3K_Akt Migration Migration c_Src_active->Migration R_LW_Srci_8 This compound R_LW_Srci_8->c_Src_active Inhibition (covalent binding) Proliferation Proliferation STAT3->Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival

Caption: c-Src signaling pathway and the inhibitory action of this compound.

Cellular_Uptake_Workflow start Seed cells in 96-well plate incubation Incubate for 24h start->incubation treatment Treat cells with this compound (various concentrations and times) incubation->treatment incubation2 Incubate at 37°C treatment->incubation2 wash Wash cells with ice-cold PBS (3x) incubation2->wash lysis Lyse cells with acetonitrile/formic acid wash->lysis centrifuge Centrifuge to pellet debris lysis->centrifuge supernatant Collect supernatant centrifuge->supernatant analysis Analyze by HPLC-MS/MS supernatant->analysis end Quantify intracellular concentration analysis->end

Caption: Experimental workflow for cellular uptake assessment.

Stability_Assessment_Workflow start Prepare this compound in biological matrix (Plasma, Medium, or Microsomes) incubation Incubate at 37°C start->incubation sampling Aliquot at specified time points incubation->sampling quenching Quench reaction / Precipitate proteins (ice-cold acetonitrile) sampling->quenching centrifuge Centrifuge quenching->centrifuge supernatant Collect supernatant centrifuge->supernatant analysis Analyze by HPLC-MS/MS supernatant->analysis end Determine % compound remaining analysis->end

Caption: Experimental workflow for stability assessment.

References

Application Notes and Protocols: (R)-LW-Srci-8 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-LW-Srci-8 is a novel, selective, and covalent inhibitor of the non-receptor tyrosine kinase c-Src. It operates by irreversibly binding to a unique pocket near the autophosphorylation site (Y419) of c-Src, thereby disrupting its activation.[1][2] The activation of c-Src is a critical event in the signaling pathways of many cancers, promoting cell proliferation, survival, invasion, and angiogenesis.[3][4][5] Consequently, inhibitors of c-Src are of significant interest in oncology research.

These application notes provide an overview of the known in-vitro activity of this compound and a generalized protocol for its potential evaluation in xenograft mouse models based on studies with other c-Src inhibitors.

Note: As of the latest literature review, specific studies detailing the use of this compound in xenograft mouse models have not been published. The provided in-vivo protocol is a representative template derived from studies using other c-Src inhibitors in similar models and will require optimization.

This compound: In-Vitro Activity Data

This compound has demonstrated potent and selective inhibition of c-Src in biochemical and cellular assays.

ParameterValueCell LineReference
IC50 (c-Src) 35.83 ± 7.21 nMN/A (Biochemical Assay)[1][2]
Cellular Target Engagement Inhibition of c-Src (Y419) and STAT3 (Y705) phosphorylationMDA-MB-468

c-Src Signaling Pathway

The c-Src kinase is a central node in multiple signaling cascades that drive cancer progression. Upon activation by various upstream signals, such as receptor tyrosine kinases (RTKs) and integrins, c-Src phosphorylates a multitude of downstream substrates. This leads to the activation of key pathways including the RAS-MAPK, PI3K-AKT, and STAT3 pathways, which collectively promote cell proliferation, survival, migration, and invasion.

c_Src_Signaling_Pathway c-Src Signaling Pathway RTKs Receptor Tyrosine Kinases (e.g., EGFR) cSrc c-Src RTKs->cSrc Activate Integrins Integrins Integrins->cSrc Activate Ras RAS-MAPK Pathway cSrc->Ras PI3K PI3K-AKT Pathway cSrc->PI3K STAT3 STAT3 Pathway cSrc->STAT3 FAK FAK cSrc->FAK Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival STAT3->Proliferation STAT3->Survival Migration Migration FAK->Migration Invasion Invasion FAK->Invasion LW_Srci_8 This compound LW_Srci_8->cSrc Inhibits

Caption: c-Src signaling cascade and its inhibition by this compound.

Experimental Protocol: Evaluation of this compound in an MDA-MB-468 Xenograft Mouse Model (Generalized)

This protocol describes a general procedure for assessing the in-vivo efficacy of a c-Src inhibitor, such as this compound, using a human breast cancer xenograft model.

Materials
  • Cell Line: MDA-MB-468 (human triple-negative breast cancer cell line)

  • Animals: Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old

  • This compound: Synthesized and purified

  • Vehicle Control: To be determined based on the solubility of this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Matrigel: (or other suitable extracellular matrix)

  • Anesthetics: (e.g., isoflurane)

  • Calipers: For tumor measurement

  • Standard laboratory equipment for cell culture, animal handling, and data analysis.

Experimental Workflow

Xenograft_Workflow Xenograft Study Workflow Cell_Culture 1. Cell Culture (MDA-MB-468) Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (this compound or Vehicle) Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis Endpoint->Analysis

References

Application Notes and Protocols for Assessing Target Engagement of (R)-LW-Srci-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-LW-Srci-8 is a selective, covalent inhibitor of the non-receptor tyrosine kinase c-Src.[1][2] It targets the autophosphorylation site Y419, thereby disrupting the kinase's activation and downstream signaling.[1][2] c-Src is a proto-oncogene that is frequently overexpressed and activated in a variety of human cancers, playing a crucial role in cell proliferation, survival, migration, and angiogenesis. The aberrant activation of c-Src signaling has been linked to tumor progression and metastasis. Consequently, inhibitors of c-Src are of significant interest as potential cancer therapeutics.

These application notes provide detailed methodologies for assessing the target engagement of this compound in both biochemical and cellular contexts. The protocols outlined below will enable researchers to verify the direct interaction of this compound with c-Src and quantify its inhibitory effects on the c-Src signaling pathway.

Data Presentation

The following tables summarize the key quantitative data for this compound and provide a template for presenting experimental results.

Table 1: Biochemical Activity of this compound

ParameterValueAssay Conditions
IC₅₀ 35.83 nM[1][2]in vitro kinase assay
k_inact_ Data not publicly availablein vitro covalent binding assay
K_i_ Data not publicly availablein vitro covalent binding assay

Table 2: Cellular Activity of this compound

AssayCell LineTreatment ConditionsObserved Effect
c-Src Autophosphorylation MDA-MB-4685-20 µM, 3 hours[1][2]Dose-dependent inhibition of p-Src (Y419)
STAT3 Phosphorylation MDA-MB-4685-20 µM, 3 hours[1][2]Dose-dependent inhibition of p-STAT3 (Y705)
Cellular Thermal Shift (ΔTagg) Not availableNot applicableData not publicly available

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the c-Src signaling pathway and the general workflows for the experimental protocols described herein.

c_Src_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Signaling Cascades cluster_cellular_responses Cellular Responses RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) c_Src c-Src RTK->c_Src Integrins Integrins Integrins->c_Src STAT3 STAT3 c_Src->STAT3 pY705 PI3K_AKT PI3K/AKT Pathway c_Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway c_Src->RAS_MAPK FAK FAK Signaling c_Src->FAK Angiogenesis Angiogenesis c_Src->Angiogenesis LW_Srci_8 This compound LW_Srci_8->c_Src Inhibition (pY419) Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Migration Migration FAK->Migration

Figure 1: c-Src Signaling Pathway and Point of Inhibition by this compound.

CETSA_Workflow cluster_protocol Cellular Thermal Shift Assay (CETSA) Workflow Start Culture and Harvest Cells Treat Treat Cells with this compound or Vehicle (DMSO) Start->Treat Heat Heat Challenge (Temperature Gradient) Treat->Heat Lyse Cell Lysis (e.g., Freeze-Thaw) Heat->Lyse Separate Separate Soluble and Aggregated Proteins (Centrifugation) Lyse->Separate Quantify Quantify Soluble c-Src (Western Blot or other methods) Separate->Quantify Analyze Data Analysis: Plot Melt Curves and Determine ΔTagg Quantify->Analyze End Target Engagement Confirmed Analyze->End

Figure 2: General Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

Western_Blot_Workflow cluster_protocol Western Blot for Phospho-Protein Analysis Workflow Start Seed and Culture Cells Treat Treat Cells with this compound (Dose-Response) Start->Treat Lyse Prepare Cell Lysates Treat->Lyse Quantify_Protein Determine Protein Concentration (e.g., BCA Assay) Lyse->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., anti-p-Src, anti-p-STAT3) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Densitometry Analysis Detect->Analyze End Quantify Inhibition Analyze->End

Figure 3: General Workflow for Western Blot Analysis of c-Src and STAT3 Phosphorylation.

Experimental Protocols

Protocol 1: In Vitro c-Src Kinase Activity Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro IC₅₀ of this compound against c-Src kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to kinase activity.

Materials:

  • Recombinant active c-Src enzyme

  • Poly-Glu-Tyr (4:1) substrate

  • This compound

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Reaction Buffer.

  • Kinase Reaction:

    • Add 5 µL of Kinase Reaction Buffer containing the c-Src enzyme and substrate to each well.

    • Add 2.5 µL of serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for c-Src Target Engagement

Objective: To confirm the direct binding of this compound to c-Src in a cellular context.

Principle: Ligand binding can stabilize a target protein, leading to an increase in its thermal stability. CETSA measures the amount of soluble protein remaining after a heat challenge. An increase in the melting temperature (Tagg) of c-Src in the presence of this compound indicates target engagement.

Materials:

  • MDA-MB-468 cells (or other suitable cell line)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Protease and phosphatase inhibitor cocktails

  • RIPA lysis buffer

  • BCA Protein Assay Kit

  • Equipment for Western blotting (see Protocol 3)

  • Primary antibody: anti-c-Src

  • Thermal cycler

Procedure:

  • Cell Culture and Treatment:

    • Culture MDA-MB-468 cells to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or DMSO for 1-3 hours at 37°C.

  • Heat Challenge:

    • Harvest and resuspend the cells in PBS with protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Quantification of Soluble c-Src:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Analyze equal amounts of protein by Western blotting using an anti-c-Src antibody (as described in Protocol 3).

  • Data Analysis:

    • Quantify the band intensities for c-Src at each temperature point.

    • Plot the normalized band intensities against the temperature for both the vehicle- and this compound-treated samples to generate melting curves.

    • Determine the Tagg for each condition. The thermal shift (ΔTagg) is the difference in Tagg between the treated and vehicle control samples.

Protocol 3: Western Blot Analysis of c-Src and STAT3 Phosphorylation

Objective: To quantify the dose-dependent inhibition of c-Src autophosphorylation and downstream STAT3 phosphorylation by this compound in cells.

Principle: Western blotting uses specific antibodies to detect and quantify the levels of total and phosphorylated proteins in cell lysates. A decrease in the ratio of phosphorylated to total protein indicates inhibition of kinase activity.

Materials:

  • MDA-MB-468 cells

  • Complete cell culture medium

  • This compound

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Src (Y419), anti-c-Src, anti-p-STAT3 (Y705), anti-STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed MDA-MB-468 cells and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 3 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein concentration of all samples.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Src) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total c-Src, p-STAT3, total STAT3, and the loading control.

  • Densitometry:

    • Quantify the band intensities using image analysis software.

    • For each sample, calculate the ratio of the phosphorylated protein to the total protein.

    • Normalize these ratios to the vehicle control to determine the percent inhibition of phosphorylation at each concentration of this compound.

Off-Target Effects and Selectivity Profiling

Assessing the selectivity of a kinase inhibitor is crucial for understanding its potential therapeutic window and off-target-related toxicities. As this compound is a covalent inhibitor, it is important to evaluate its reactivity with other kinases that possess a susceptible cysteine residue in a suitable location.

A comprehensive method for evaluating selectivity is a kinome-wide binding assay, such as the KINOMEscan™ platform. This assay measures the ability of a compound to compete with an immobilized ligand for binding to a large panel of kinases. The results are typically reported as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound.

While specific kinome scan data for this compound is not publicly available, data from other selective covalent c-Src inhibitors can provide an example of an expected selectivity profile. For instance, a highly selective covalent c-Src inhibitor would be expected to show potent binding to c-Src and potentially other Src family kinases (e.g., LYN, FYN, YES) while exhibiting minimal binding to a vast majority of the other kinases in the panel at a given concentration (e.g., 1 µM).

Table 3: Representative Kinome Scan Data for a Selective Covalent c-Src Inhibitor (Example)

KinasePercent Control at 1 µM
SRC <1%
LYN<5%
FYN<10%
YES<15%
ABL1>35%
EGFR>50%
... (and ~400 other kinases)>50%
Note: This is representative data and does not reflect actual results for this compound. A lower "Percent Control" value indicates stronger binding of the inhibitor.

Protocol 4: Kinase Selectivity Profiling (KINOMEscan™)

Objective: To determine the selectivity profile of this compound across the human kinome.

Procedure: This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX). The general principle involves:

  • Submitting a sample of this compound at a specified concentration.

  • The compound is screened against a panel of several hundred kinases in a competitive binding assay.

  • The results are provided as the percentage of kinase activity or binding remaining relative to a DMSO control.

  • The data is analyzed to identify on-target and off-target interactions. A selectivity score can be calculated to quantify the overall selectivity of the compound.

References

Application Note: Preclinical Experimental Design for (R)-LW-Srci-8 and TLR7/8 Agonist Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental framework for evaluating the preclinical efficacy of a novel Src kinase inhibitor, (R)-LW-Srci-8, in combination with a Toll-like receptor 7/8 (TLR7/8) agonist for the treatment of solid tumors. The protocols and methodologies outlined herein are intended to guide researchers in assessing potential synergistic anti-tumor effects and elucidating the underlying mechanisms of action.

Introduction

Src family kinases (SFKs) are non-receptor tyrosine kinases that are frequently overexpressed and activated in a variety of human cancers. Their activation promotes signaling pathways that drive cell proliferation, survival, invasion, and angiogenesis. This compound is a potent and selective small molecule inhibitor of Src kinase, representing a promising targeted therapy approach.

However, monotherapy with targeted agents can be limited by the development of resistance. A rational strategy to enhance therapeutic efficacy is to combine targeted agents with immunomodulatory drugs. Toll-like receptors (TLRs) are key components of the innate immune system.[1][2] Specifically, TLR7 and TLR8 are located in endosomes and recognize single-stranded RNA, leading to the activation of dendritic cells (DCs), natural killer (NK) cells, and the subsequent induction of a robust anti-tumor T-cell response.[2][3]

This application note details an experimental design to test the hypothesis that combining the direct anti-tumor effects of this compound with the immune-activating properties of a TLR7/8 agonist will result in synergistic anti-cancer activity. The proposed workflow covers in vitro characterization of synergy and in vivo validation using a tumor xenograft model.

Proposed Signaling Pathways and Synergistic Mechanism

The following diagrams illustrate the targeted signaling pathways and the proposed logic for the combination therapy.

Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Src->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT LW_Srci_8 This compound LW_Srci_8->Src Inhibition Proliferation Gene Expression (Proliferation, Survival, Angiogenesis, Invasion) STAT3->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation TLR78_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm (Immune Cell) cluster_nucleus Nucleus TLR78 TLR7 / TLR8 MyD88 MyD88 TLR78->MyD88 Recruitment TLR_Agonist TLR7/8 Agonist TLR_Agonist->TLR78 Binding IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_IRFs NF-κB & IRFs TRAF6->NFkB_IRFs Activation Cytokines Pro-inflammatory Cytokines & Type I IFN (IL-12, TNF-α) NFkB_IRFs->Cytokines Gene Expression Synergy_Logic LW_Srci_8 This compound Tumor_Cell Tumor Cell LW_Srci_8->Tumor_Cell TLR_Agonist TLR7/8 Agonist Immune_Cell Immune Cell (DC, NK, T-Cell) TLR_Agonist->Immune_Cell Src_Inhibition Inhibition of Src Pathway (↓ Proliferation, ↓ Survival) Synergy Synergistic Anti-Tumor Effect Src_Inhibition->Synergy Immune_Activation Innate & Adaptive Immune Activation Immune_Activation->Synergy Tumor_Cell->Src_Inhibition Immune_Cell->Immune_Activation In_Vitro_Workflow start Select Cancer Cell Line (e.g., Pancreatic, Colon) ic50 Determine IC50 for Single Agents (this compound & TLR7/8 Agonist) [Cell Viability Assay] start->ic50 combo Combination Treatment Matrix (Constant Ratio or Checkerboard) ic50->combo viability Assess Cell Viability (MTT / MTS Assay) combo->viability analysis Calculate Combination Index (CI) (Chou-Talalay Method) viability->analysis synergy_check Synergy (CI < 1)? analysis->synergy_check synergy_check->combo No (Optimize Doses) western Western Blot Analysis (p-Src, p-STAT3, Cleaved PARP) synergy_check->western Yes end Confirm In Vitro Synergy & Mechanism western->end In_Vivo_Workflow start Implant Tumor Cells Subcutaneously in Immunocompromised Mice (e.g., NSG) tumor_growth Monitor Tumor Growth Until Volume Reaches ~100 mm³ start->tumor_growth randomize Randomize Mice into Treatment Groups (n=8-10/group) tumor_growth->randomize groups Groups: 1. Vehicle 2. This compound 3. TLR7/8 Agonist 4. Combination randomize->groups treatment Administer Treatment (e.g., 21-28 days) randomize->treatment monitoring Monitor Tumor Volume & Body Weight (2-3x / week) treatment->monitoring endpoint Study Endpoint (Tumor Volume Limit or Final Day) monitoring->endpoint collection Collect Tumors & Tissues for Analysis endpoint->collection analysis Analysis: - Tumor Growth Inhibition (TGI) - Immunohistochemistry (IHC) - Western Blot collection->analysis end Determine In Vivo Efficacy & Pharmacodynamics analysis->end

References

Application Notes and Protocols for Assessing Off-Target Effects of (R)-LW-Srci-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-LW-Srci-8 is a potent, selective, and covalent inhibitor of c-Src kinase with a reported IC50 value of 35.83 nM.[1] It acts by irreversibly targeting the autophosphorylation site Tyr419, a critical step in Src activation.[1] The Src family of non-receptor tyrosine kinases are pivotal regulators of numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[2][3][4] Aberrant Src activation is a hallmark of many human cancers, making it a prime therapeutic target.

While this compound has been designed for high selectivity, a thorough assessment of its off-target effects is a critical step in preclinical development. Understanding the broader kinome-wide selectivity is essential for interpreting biological data accurately and anticipating potential toxicities. Off-target activities can lead to unexpected cellular phenotypes or side effects, confounding experimental results and potentially limiting therapeutic windows.

These application notes provide a detailed protocol for a systematic evaluation of the off-target profile of this compound. The workflow encompasses biochemical kinome screening, confirmation of on- and off-target effects in a cellular context, and assessment of the functional consequences on cell viability.

Signaling Pathway and Experimental Overview

The protocol described herein follows a logical progression from broad, high-throughput screening to more focused cellular validation assays.

Diagram: c-Src Signaling Pathway and Inhibition

The following diagram illustrates the central role of c-Src in downstream signaling and the point of intervention by this compound.

Src_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Responses RTK Growth Factor Receptor (e.g., EGFR, PDGFR) Src_inactive c-Src (Inactive) RTK->Src_inactive Activation Integrin Integrin Integrin->Src_inactive Src_active c-Src (Active) pY419 Src_inactive->Src_active Autophosphorylation (Y419) FAK FAK Src_active->FAK PI3K_AKT PI3K/AKT Pathway Src_active->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src_active->RAS_MAPK STAT3 STAT3 Src_active->STAT3 LW_Srci_8 This compound LW_Srci_8->Src_active Covalent Inhibition Migration Migration & Invasion FAK->Migration Proliferation Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: c-Src activation and downstream pathways inhibited by this compound.
Diagram: Experimental Workflow

This diagram outlines the comprehensive workflow for assessing the selectivity of this compound.

Experimental_Workflow cluster_biochemical Biochemical Profiling cluster_cellular Cellular Validation cluster_analysis Data Analysis & Interpretation start Start: This compound kinome_scan Kinome-wide Competition Binding Assay (e.g., KINOMEscan™) start->kinome_scan western_blot Western Blot Analysis (p-Src, p-STAT3, p-Off-Target) kinome_scan->western_blot Identify Hits viability_assay Cell Viability Assay (e.g., CellTiter-Glo®) kinome_scan->viability_assay Inform Dose Selection data_analysis Selectivity Scoring & IC50/GI50 Determination western_blot->data_analysis viability_assay->data_analysis end End: Selectivity Profile data_analysis->end

Caption: Workflow for assessing the off-target effects of this compound.

Data Presentation: Quantitative Analysis

Disclaimer: The following kinome profiling data is hypothetical and for illustrative purposes. It is designed to represent a realistic selectivity profile for a potent Src inhibitor.

Table 1: Kinome Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its primary target (c-Src) and a selection of potential off-target kinases identified from a hypothetical kinome-wide screen (e.g., KINOMEscan™). The screen is performed at a concentration of 1 µM.

Kinase FamilyKinase Target% Inhibition at 1 µMOn/Off-Target ClassificationPotential Implication
Tyrosine Kinase (TK) c-Src 99.8% On-Target Desired therapeutic effect
TK (Src Family)Fyn85.2%Off-TargetHigh potential due to family similarity
TK (Src Family)Lck79.5%Off-TargetPotential effects on T-cell signaling
TK (Src Family)Yes92.1%Off-TargetHigh potential due to family similarity
TK (Abl Family)Abl165.7%Off-TargetCommon off-target for Src inhibitors
TK (Receptor)EGFR15.3%NegligibleLow potential for EGFR-related effects
TK (Receptor)VEGFR220.1%NegligibleLow potential for anti-angiogenic off-targets
Ser/Thr KinaseBRAF5.6%NegligibleLow potential for MAPK pathway off-targets
Ser/Thr KinaseCDK212.8%NegligibleLow potential for cell cycle off-targets
Table 2: Cellular Potency of this compound

This table shows the IC50 (biochemical) and cellular GI50 (growth inhibition) values for this compound. Cellular assays are performed in MDA-MB-231 cells, a breast cancer line known to exhibit Src activity.

Assay TypeParameterValue (nM)Notes
Biochemical Assay IC50 (c-Src) 35.83 Potent on-target inhibition
Cellular AssayGI50 (MDA-MB-231)150Growth inhibition in a Src-dependent line
Cellular AssayGI50 (HEK293)>10,000Minimal effect in a non-cancerous line

Experimental Protocols

Protocol 1: Kinome-wide Selectivity Profiling

Objective: To determine the selectivity of this compound across a broad panel of human kinases.

Methodology: This protocol is based on a competition binding assay format, such as the KINOMEscan™ service.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. From this, prepare a 100 µM intermediate solution.

  • Assay Execution: Submit the compound to a commercial kinase profiling service (e.g., Eurofins Discovery KINOMEscan™).

  • Screening Concentration: Perform the primary screen at a concentration of 1 µM to identify significant off-target interactions. This concentration is substantially higher than the on-target IC50, providing a stringent test for selectivity.

  • Assay Principle: The assay measures the ability of this compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR.

  • Data Analysis: Results are typically reported as "% Inhibition" or "% of Control". A lower percentage of control indicates stronger binding of the test compound. Identify "hits" as kinases that are inhibited above a defined threshold (e.g., >65% inhibition).

Protocol 2: Cellular On-Target and Off-Target Validation via Western Blot

Objective: To confirm that this compound inhibits c-Src phosphorylation in cells and to investigate its effect on the phosphorylation of identified off-target kinases or their downstream substrates.

Methodology:

  • Cell Culture: Culture MDA-MB-231 cells (or another relevant cell line) in appropriate media until they reach 70-80% confluency.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBS-T.

      • On-Target: anti-phospho-Src (Tyr419), anti-total Src, anti-phospho-STAT3 (Tyr705), anti-total STAT3.

      • Off-Target (Example): anti-phospho-Abl (Tyr245), anti-total Abl.

      • Loading Control: anti-GAPDH or anti-β-actin.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels for each target.

Protocol 3: Cell Viability Assessment

Objective: To measure the functional consequence of kinase inhibition on cell proliferation and viability.

Methodology: This protocol utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding: Seed MDA-MB-231 (Src-dependent) and HEK293 (control) cells in opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add this compound in a 10-point serial dilution (e.g., from 10 µM to 0.5 nM) to the cells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (media-only wells).

    • Normalize the data to the DMSO-treated control wells (representing 100% viability).

    • Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the GI50 value.

Data Interpretation and Conclusion

Diagram: Data Analysis and Interpretation Logic

Data_Analysis kinome_data Kinome Scan Data (% Inhibition) step1 Step 1: Identify Off-Target Hits (e.g., %Inh > 65%) kinome_data->step1 wb_data Western Blot Data (Band Intensity) step2 Step 2: Quantify Cellular Inhibition (Normalize p-Protein to Total) wb_data->step2 viability_data Cell Viability Data (Luminescence) step3 Step 3: Calculate GI50 Values (Dose-Response Curves) viability_data->step3 step4 Step 4: Correlate Biochemical, Cellular, and Phenotypic Data step1->step4 step2->step4 step3->step4 conclusion Final Selectivity Assessment: Potent & Selective Src Inhibitor? step4->conclusion

Caption: Logical workflow for interpreting off-target assessment data.

A comprehensive analysis integrates data from all three protocols. The ideal outcome for this compound would be:

  • High Potency and Selectivity: A minimal number of off-target hits in the kinome screen, particularly outside the Src kinase family.

  • On-Target Cellular Efficacy: Dose-dependent inhibition of p-Src (Y419) and a known downstream node like p-STAT3 (Y705) in cellular assays, with IC50 values reasonably close to the biochemical IC50.

  • Lack of Off-Target Cellular Activity: No significant inhibition of the phosphorylation of identified off-target kinases at concentrations where on-target inhibition is robust.

  • Selective Cytotoxicity: Potent growth inhibition in cancer cell lines known to be dependent on Src signaling, with significantly less effect on non-dependent or non-cancerous cell lines.

By following these protocols, researchers can build a comprehensive selectivity profile for this compound, enabling a more informed interpretation of its biological effects and guiding its further development as a targeted therapeutic agent.

References

Troubleshooting & Optimization

troubleshooting (R)-LW-Srci-8 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-LW-Srci-8.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for many organic compounds.

Q2: My this compound is not dissolving in aqueous buffers. What should I do?

This compound is expected to have low solubility in aqueous buffers. To prepare a working solution in an aqueous buffer, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the experimental medium is compatible with your assay and does not exceed a level that would affect the biological system (typically less than 0.5%).

Q3: I observe precipitation when I dilute my DMSO stock solution into my aqueous experimental medium. How can I prevent this?

Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your experiment.

  • Increase the DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO may help maintain solubility. Always verify the DMSO tolerance of your specific cells or assay.

  • Use a Surfactant: The inclusion of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in the final medium can help to maintain the compound in solution.

  • Vortexing/Sonication: Gentle vortexing or sonication of the solution after dilution can help to disperse the compound and prevent immediate precipitation.

Q4: Can I store this compound solutions? If so, under what conditions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aqueous working solutions are generally not recommended for long-term storage and should be prepared fresh for each experiment.

Troubleshooting Guide

Issue: Incomplete Dissolution in DMSO

If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Purity of DMSO: Ensure that you are using high-purity, anhydrous DMSO. The presence of water in DMSO can significantly reduce its ability to dissolve hydrophobic compounds.

  • Gentle Warming: Gently warm the solution to 37°C for a short period (5-10 minutes). This can increase the kinetic solubility of the compound.

  • Sonication: Place the vial in a sonicator bath for a few minutes to aid in the dissolution process.

  • Vortexing: Vigorous vortexing can also help to break up any clumps of solid material and facilitate dissolution.

Quantitative Solubility Data

The following table summarizes typical solubility data for small molecule inhibitors in common solvents. Please note that these are representative values and the actual solubility of this compound should be confirmed experimentally.

SolventRepresentative Solubility (mg/mL)Representative Molar Solubility (mM)
DMSO> 25> 71.75
Ethanol~ 2~ 5.74
WaterInsolubleInsoluble

Molar solubility calculated based on a molecular weight of 348.4 g/mol for this compound.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out a specific mass of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.484 mg of the compound (Molecular Weight = 348.4 g/mol ).

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the weighed compound. For 3.484 mg of this compound, you would add 1 mL of DMSO.

  • Facilitate Dissolution: Gently vortex the solution. If necessary, warm the vial to 37°C for 5-10 minutes or place it in a sonicator bath until the solid is completely dissolved.

  • Storage: Store the resulting 10 mM stock solution in aliquots at -20°C or -80°C.

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

Solubility_Troubleshooting_Workflow start Start: this compound Solubility Issue check_solvent Is the primary solvent anhydrous DMSO? start->check_solvent use_anhydrous_dmso Use fresh, high-purity, anhydrous DMSO. check_solvent->use_anhydrous_dmso No dissolution_method Is the compound fully dissolved in DMSO? check_solvent->dissolution_method Yes use_anhydrous_dmso->check_solvent aid_dissolution Aid dissolution: - Gentle warming (37°C) - Sonication - Vortexing dissolution_method->aid_dissolution No stock_solution_ok Stock solution prepared successfully. dissolution_method->stock_solution_ok Yes aid_dissolution->dissolution_method dilution_issue Precipitation upon dilution in aqueous buffer? stock_solution_ok->dilution_issue troubleshoot_dilution Troubleshoot dilution: - Lower final concentration - Use co-solvents (e.g., Ethanol) - Add surfactants (e.g., Tween-80) dilution_issue->troubleshoot_dilution Yes final_solution_ok Final working solution prepared successfully. dilution_issue->final_solution_ok No troubleshoot_dilution->final_solution_ok

Caption: Troubleshooting workflow for this compound solubility.

optimizing (R)-LW-Srci-8 concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the concentration of (R)-LW-Srci-8 for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

A1: this compound is hypothesized to be a potent and selective inhibitor of Src family kinases (SFKs). Src is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including proliferation, differentiation, survival, and migration. By inhibiting Src, this compound is expected to modulate these downstream signaling pathways.

Q2: What is the recommended starting concentration range for this compound in a new cell line?

A2: For initial experiments, we recommend a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A typical starting range would be from 1 nM to 10 µM. It is crucial to perform a dose-response experiment to identify the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically provided as a solid. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the desired working concentration in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that affects cell viability (typically <0.1%).

Q4: How long does it take for this compound to exert its effects on cells?

A4: The onset of action can vary depending on the cell type and the specific downstream effect being measured. Inhibition of Src phosphorylation can often be observed within a few hours. However, effects on cell viability or proliferation may require longer incubation times, typically ranging from 24 to 72 hours. We recommend performing a time-course experiment to determine the optimal treatment duration for your assay.

Troubleshooting Guide

Issue 1: High levels of cell death observed even at low concentrations.

  • Possible Cause: The cell line may be highly sensitive to Src inhibition or the compound itself. Off-target effects at higher concentrations are also a possibility.

  • Solution:

    • Lower the Concentration Range: Test concentrations in the low nanomolar or even picomolar range.

    • Reduce Treatment Duration: A shorter exposure time may be sufficient to achieve the desired biological effect without inducing excessive toxicity.

    • Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to cytotoxicity. Run a solvent-only control.

    • Assess Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment.[1][2][3]

Issue 2: Inconsistent or non-reproducible results between experiments.

  • Possible Cause: This can be due to several factors including inconsistent cell seeding density, variations in reagent preparation, or the health of the cell culture.[2][4]

  • Solution:

    • Standardize Cell Seeding: Use a consistent cell number or confluence level at the start of each experiment.[5]

    • Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock for each experiment.

    • Monitor Cell Passages: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[6]

    • Regularly Test for Mycoplasma: Mycoplasma contamination can significantly alter cellular responses.[4]

Issue 3: No observable effect on the target pathway or phenotype.

  • Possible Cause: The concentration of this compound may be too low, the treatment time too short, or the chosen cell line may not rely on Src signaling for the phenotype being studied.

  • Solution:

    • Increase Concentration and/or Duration: Systematically increase the concentration and/or the incubation time.

    • Confirm Target Engagement: Perform a Western blot to check for a decrease in the phosphorylation of Src or its known downstream targets (e.g., FAK, STAT3) to confirm that the inhibitor is engaging its target in your cell model.

    • Select an Appropriate Cell Line: Use a positive control cell line known to be sensitive to Src inhibition to validate your experimental setup.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Viability in Different Cancer Cell Lines

Cell LineIC50 (nM) after 72h
MDA-MB-231 (Breast Cancer)50
A549 (Lung Cancer)120
PANC-1 (Pancreatic Cancer)250
HCT116 (Colon Cancer)85

Table 2: Recommended Concentration Ranges for Common Experimental Assays

Assay TypeSuggested Concentration RangeIncubation Time
Western Blot (p-Src)50 - 500 nM1 - 4 hours
Cell Viability (MTT/CCK-8)10 nM - 10 µM24 - 72 hours
Cell Migration Assay10 - 200 nM12 - 48 hours
Colony Formation Assay5 - 100 nM7 - 14 days

Experimental Protocols

Protocol: Determining the Optimal Concentration using a Cell Viability Assay (e.g., MTT or CCK-8)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. For a range of 10 µM to ~10 nM, you would prepare concentrations of 20 µM, 10 µM, 5 µM, etc. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add the viability reagent (e.g., 10 µL of CCK-8 or 20 µL of 5 mg/mL MTT) to each well.[7]

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).[7]

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Src Src GrowthFactorReceptor->Src Integrin Integrin FAK FAK Integrin->FAK Src->FAK PI3K PI3K/Akt Src->PI3K RAS_MAPK RAS/MAPK Src->RAS_MAPK STAT3 STAT3 Src->STAT3 LW_Srci_8 This compound LW_Srci_8->Src FAK->Src Migration Migration FAK->Migration Survival Survival PI3K->Survival Proliferation Proliferation RAS_MAPK->Proliferation STAT3->Proliferation

Caption: Hypothetical signaling pathway of Src kinase and its inhibition by this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compound and vehicle control A->C B Prepare serial dilutions of this compound B->C D Incubate for 24-72 hours C->D E Add viability reagent (e.g., CCK-8) D->E F Measure absorbance at 450 nm E->F G Normalize data and plot dose-response curve F->G H Calculate IC50 value G->H

Caption: Experimental workflow for determining the optimal concentration of this compound.

References

(R)-LW-Srci-8 stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-LW-Srci-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various buffer solutions. As a selective covalent inhibitor of c-Src, understanding its stability is crucial for the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For creating a high-concentration stock solution of this compound, it is recommended to use an organic solvent such as Dimethyl Sulfoxide (DMSO). A common practice is to prepare a 10 mM stock solution in 100% DMSO, which can then be diluted into your aqueous buffer of choice for experiments.

Q2: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer. What should I do?

A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules.[1] Consider the following troubleshooting steps:

  • Decrease the Final Concentration: The concentration of this compound in your final solution may be above its solubility limit in that specific buffer. Try using a lower final concentration.

  • Adjust Buffer pH: The solubility of compounds can be dependent on the pH of the solution. You may need to test a range of pH values to find the optimal one for this compound's solubility.[1]

  • Use a Co-solvent: If decreasing the concentration is not possible, consider the use of a co-solvent system to improve solubility.

Q3: How should I store the this compound stock solution and the diluted solutions in buffer?

A3: High-concentration stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquot the stock solution to avoid repeated freeze-thaw cycles. The stability of this compound in your specific aqueous buffer will need to be determined experimentally, but generally, freshly prepared dilutions should be used for experiments. For short-term storage of buffered solutions, refrigeration at 4°C may be possible, but this should be validated.

Q4: Which analytical method is best for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for assessing the stability of small molecules.[2] A stability-indicating HPLC method should be developed to separate this compound from any potential degradants, allowing for the accurate quantification of the parent compound over time.

Q5: What are some common biological buffers I can test for compatibility with this compound?

A5: The choice of buffer will depend on your specific experimental needs (e.g., cell culture, enzyme assays). Some common biological buffers to consider for stability testing include:

  • Phosphate-Buffered Saline (PBS): Commonly used for biological research, typically at a pH of 7.4.[3]

  • Tris Buffer: Useful for a pH range of 7.5 to 9.0.

  • HEPES Buffer: Often used in cell culture for its ability to maintain physiological pH.[3][4]

  • Acetate Buffer: Suitable for more acidic conditions, with a typical pH range around 4.75.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation Exceeded solubility limit in the aqueous buffer.Decrease the final concentration of this compound. Optimize the pH of your buffer.[1]
Inconsistent Results Degradation of this compound in the buffer during the experiment.Perform a time-course stability study to determine the degradation rate. Prepare fresh solutions immediately before use.
Loss of Activity The compound may be unstable under specific experimental conditions (e.g., temperature, light exposure).Conduct stability studies under your specific experimental conditions.[2] Store solutions protected from light and at the appropriate temperature.
Extra Peaks in HPLC Degradation of this compound into other products.This indicates compound instability. Use the peak area of the parent compound to quantify the remaining intact this compound over time.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

This protocol helps determine the approximate kinetic solubility of this compound in your chosen buffer.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution.

  • Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your desired aqueous buffer (e.g., PBS, pH 7.4). This creates a range of final concentrations.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[1]

  • Analysis: Visually inspect each well for precipitation. Optionally, use a plate reader to measure turbidity at 600 nm to quantify precipitation. The highest concentration that remains clear is the approximate kinetic solubility.[1]

Protocol 2: Chemical Stability Assessment Over Time

This protocol evaluates the chemical stability of this compound in a specific buffer over time.

  • Prepare Initial Sample (T=0): Prepare a solution of this compound in your desired buffer at the final working concentration. Immediately analyze this sample via a stability-indicating HPLC method to get the initial concentration (C₀).

  • Incubate Samples: Incubate the remaining solution under your intended experimental conditions (e.g., 25°C or 37°C).

  • Prepare Time-Point Samples: At designated time points (e.g., 2, 4, 8, 12, 24 hours), take an aliquot of the incubated solution.

  • HPLC Analysis: Analyze each time-point sample using the same HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Data Presentation

Use the following table structure to organize your stability data for this compound in different buffer solutions.

Buffer System pH Temperature (°C) Time (hours) % this compound Remaining Observations
PBS7.4250100%Clear solution
2
4
8
24
Tris-HCl8.0370100%Clear solution
2
4
8
24
Acetate4.5250100%Clear solution
2
4
8
24

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result prep_stock Prepare 10 mM Stock in 100% DMSO dilute Dilute Stock into Buffer to Final Concentration prep_stock->dilute prep_buffer Prepare Test Buffer (e.g., PBS, pH 7.4) prep_buffer->dilute sample_t0 Take T=0 Sample dilute->sample_t0 incubate Incubate at Desired Temp (e.g., 25°C or 37°C) sample_t0->incubate sample_tx Take Samples at Time Points (T=x) incubate->sample_tx hplc Analyze Samples by HPLC sample_tx->hplc data Calculate % Remaining vs T=0 hplc->data report Determine Stability Profile data->report

Caption: Workflow for determining the stability of this compound.

Signaling Pathway

This compound is a known inhibitor of the c-Src protein tyrosine kinase. Src kinases are involved in signaling pathways downstream of receptors like CXCR1/2, which are activated by IL-8.[5][6] The diagram below illustrates this relationship.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor cluster_nucleus Nucleus IL8 IL-8 CXCR CXCR1/2 Receptor IL8->CXCR Binds Src c-Src Kinase CXCR->Src Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Src->Downstream Phosphorylates & Activates Transcription Gene Transcription (Proliferation, Angiogenesis) Downstream->Transcription Inhibitor This compound Inhibitor->Src Inhibits

Caption: Inhibition of IL-8-mediated c-Src signaling by this compound.

References

preventing (R)-LW-Srci-8 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a fictional compound, (R)-Ex-Inhib-A1, as no public data could be found for "(R)-LW-Srci-8". This guide is intended to serve as a template for researchers working with novel small molecule inhibitors and should be adapted based on the specific properties of the compound in use.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle (R)-Ex-Inhib-A1 upon receipt?

A1: (R)-Ex-Inhib-A1 is supplied as a lyophilized powder and is stable at -20°C for up to one year. It is recommended to protect the compound from light and moisture. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

Q2: What is the recommended solvent for preparing stock solutions of (R)-Ex-Inhib-A1?

A2: We recommend preparing a stock solution of (R)-Ex-Inhib-A1 in anhydrous DMSO at a concentration of 10 mM. For aqueous buffers, the solubility is significantly lower. Ensure the DMSO is of high purity and stored under desiccating conditions to prevent the introduction of water, which can affect compound stability.

Q3: How should I store the stock solution?

A3: Aliquot the 10 mM DMSO stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -80°C. When properly stored, the stock solution is stable for up to six months.

Q4: Is (R)-Ex-Inhib-A1 sensitive to light?

A4: Yes, (R)-Ex-Inhib-A1 is photosensitive. All experimental steps involving the compound or its solutions should be performed with minimal light exposure. Use amber vials or wrap tubes in aluminum foil.

Troubleshooting Guides

Issue 1: I am observing inconsistent results between experiments.

  • Possible Cause 1: Compound Degradation. (R)-Ex-Inhib-A1 can degrade if not stored or handled properly.

    • Solution: Ensure that the lyophilized powder and stock solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles by using single-use aliquots. Prepare fresh dilutions in your experimental buffer immediately before use.

  • Possible Cause 2: Inconsistent Final DMSO Concentration. The final concentration of DMSO in your experimental medium can affect cell viability and compound activity.

    • Solution: Maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls. We recommend a final DMSO concentration of ≤ 0.1%.

Issue 2: The compound seems to have lost its activity.

  • Possible Cause 1: Improper Storage. Extended storage at room temperature or frequent freeze-thaw cycles of the stock solution can lead to degradation.

    • Solution: Use a fresh aliquot of the stock solution stored at -80°C. If the problem persists, prepare a new stock solution from the lyophilized powder.

  • Possible Cause 2: Interaction with Experimental Media. Components in your cell culture media or buffer could be interacting with and degrading the compound.

    • Solution: Prepare fresh dilutions of the compound in media immediately before adding to your cells. Do not pre-incubate the compound in media for extended periods.

Issue 3: I see precipitation when I dilute the compound in my aqueous buffer.

  • Possible Cause: Low Aqueous Solubility. (R)-Ex-Inhib-A1 has limited solubility in aqueous solutions.

    • Solution: Ensure the final concentration of the compound in your aqueous buffer does not exceed its solubility limit. You can try vortexing the solution to aid dissolution. If precipitation persists, consider using a surfactant like Tween-20 (at a low concentration, e.g., 0.01%) to improve solubility, but first verify that the surfactant does not affect your experimental results.

Quantitative Data

Table 1: Stability of (R)-Ex-Inhib-A1 Under Various Conditions

ConditionStorage TemperatureDurationRemaining Activity
Lyophilized Powder-20°C12 months>98%
Lyophilized Powder4°C1 month>95%
10 mM Stock in DMSO-80°C6 months>99%
10 mM Stock in DMSO-20°C1 month>90%
1 µM in Aqueous Buffer (pH 7.4)Room Temperature2 hours>95%
1 µM in Aqueous Buffer (pH 7.4)Room Temperature24 hours<80%

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of (R)-Ex-Inhib-A1 in your cell culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of (R)-Ex-Inhib-A1 or vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Target Inhibition

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of (R)-Ex-Inhib-A1 or vehicle control for the desired time (e.g., 2 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the phosphorylated form of the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for the total target protein and a loading control (e.g., GAPDH).

Visualizations

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase->Downstream Kinase Phosphorylation Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation R_Ex_Inhib_A1 R_Ex_Inhib_A1 R_Ex_Inhib_A1->Downstream Kinase Inhibition

Caption: Hypothetical signaling pathway showing the inhibitory action of (R)-Ex-Inhib-A1.

Experimental_Workflow A Prepare 10 mM Stock of (R)-Ex-Inhib-A1 in DMSO C Prepare Serial Dilutions in Media A->C B Seed Cells in 96-well Plate B->C D Treat Cells for 48h C->D E Add MTT Reagent D->E F Dissolve Formazan in DMSO E->F G Read Absorbance at 570 nm F->G

Caption: Experimental workflow for a cell viability assay using (R)-Ex-Inhib-A1.

Troubleshooting_Tree Start Inconsistent Results? Q1 Are you using single-use aliquots? Start->Q1 A1 Use fresh aliquots for each experiment. Q1->A1 No Q2 Is the final DMSO concentration consistent? Q1->Q2 Yes A1->Q2 A2 Ensure all conditions have the same final DMSO concentration. Q2->A2 No Q3 Are you preparing fresh dilutions before use? Q2->Q3 Yes A2->Q3 A3 Prepare dilutions immediately before adding to cells. Q3->A3 No End Problem likely resolved. Q3->End Yes A3->End

Caption: Troubleshooting decision tree for inconsistent experimental results.

interpreting off-target effects of (R)-LW-Srci-8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the potential off-target effects of (R)-LW-Srci-8 , a selective covalent inhibitor of c-Src.

Disclaimer: Publicly available, comprehensive off-target screening data for this compound is limited. This guide provides general principles, potential off-target considerations, and troubleshooting strategies based on the known behavior of Src family kinase inhibitors and covalent inhibitors. Researchers are strongly encouraged to perform their own selectivity profiling to fully characterize the off-target effects of this compound in their experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a selective, covalent inhibitor of c-Src, a non-receptor tyrosine kinase. It has a reported IC50 of 35.83 nM for c-Src and functions by targeting the autophosphorylation site Y419, thereby disrupting its kinase activity[1]. This inhibition has been shown to decrease the phosphorylation of downstream targets like STAT3 at Y705 in cellular assays[1].

Q2: What are off-target effects and why are they a concern for a covalent inhibitor like this compound?

A2: Off-target effects are unintended interactions of a drug with proteins other than its intended target[2][3]. For kinase inhibitors, this often involves binding to other kinases due to the conserved nature of the ATP-binding pocket[2]. With covalent inhibitors like this compound, there is an added consideration of the inhibitor reacting with accessible cysteine residues on other proteins, leading to irreversible inhibition of unintended targets[4][5]. These off-target effects can lead to unexpected experimental results, cellular toxicity, and misinterpretation of the inhibitor's biological role[3].

Q3: Based on its target (c-Src), what are the potential off-target kinases for this compound?

A3: While specific data for this compound is unavailable, we can infer potential off-targets by examining the profiles of other Src family kinase inhibitors, such as dasatinib (B193332) and bosutinib. Common off-targets for Src inhibitors often include other members of the Src family kinases (e.g., LYN, FYN, LCK, YES) and other tyrosine kinases like ABL, c-KIT, and PDGFRβ[6][7]. It is crucial to experimentally verify these potential off-targets for this compound.

Q4: How can I experimentally distinguish between on-target (c-Src) and off-target effects?

A4: Differentiating between on- and off-target effects is critical for accurate data interpretation. Here are several strategies:

  • Use a Structurally Different c-Src Inhibitor: Observe if a structurally unrelated c-Src inhibitor with a different off-target profile recapitulates the same phenotype. If so, the effect is more likely to be on-target.

  • Rescue Experiments: In a cell line where c-Src has been knocked out or knocked down, the biological effects of this compound should be significantly diminished if they are on-target.

  • Dose-Response Analysis: On-target effects should occur at concentrations consistent with the IC50 for c-Src inhibition. Off-target effects typically require higher concentrations of the inhibitor.

  • Kinome Profiling: A broad kinase panel screen (kinome scan) can identify the full spectrum of kinases that this compound interacts with and at what affinities.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or paradoxical cellular phenotype observed. The phenotype may be due to an off-target effect of this compound. Covalent inhibitors can sometimes cause paradoxical pathway activation[2].1. Verify Target Engagement: Confirm inhibition of c-Src phosphorylation (pY419) at the concentration used. 2. Perform a Kinome Scan: Identify potential off-target kinases. 3. Use Orthogonal Approaches: Employ a different Src inhibitor or use genetic knockdown of c-Src to confirm the phenotype is on-target.
Inconsistent results between experiments. 1. Inhibitor instability or degradation. 2. Variability in cell culture conditions affecting kinase signaling. 3. Use of inhibitor concentrations in the steep part of the dose-response curve.1. Confirm Inhibitor Integrity: Use freshly prepared stock solutions. 2. Standardize Experimental Conditions: Ensure consistent cell density, serum concentration, and passage number. 3. Optimize Inhibitor Concentration: Work in the plateau of the dose-response curve for the on-target effect.
Cellular toxicity observed at expected on-target concentrations. The toxicity may be a consequence of inhibiting a critical off-target kinase.1. Determine the IC50 for Toxicity: Compare this to the IC50 for c-Src inhibition. A significant difference may suggest an off-target effect. 2. Investigate Apoptosis Markers: Assess if the toxicity is due to the induction of apoptosis. 3. Consult Kinome Scan Data: If available, check if known essential kinases are inhibited at the toxic concentration.

Data Presentation: Potential Off-Target Profile of a Src Family Kinase Inhibitor

The following table summarizes the inhibitory profile of Dasatinib, a well-characterized Src family kinase inhibitor, to provide an example of potential off-targets for inhibitors of this class. Note: This is not the off-target profile of this compound and should be used for illustrative purposes only.

Target Class Kinase Potency (IC50/Kᵢ in nM)
Primary Targets SRC<1
LCK<1
YES<1
FYN<1
BCR-ABL<1
Common Off-Targets c-KIT1.5
PDGFRβ28
EPHA230
DDR130

Data compiled from publicly available kinome scan databases for Dasatinib.[7]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Kinome Scan)

This protocol outlines a general procedure for determining the selectivity of this compound against a broad panel of kinases.

Objective: To identify the on- and off-target kinases of this compound and determine their binding affinities.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant human kinases (panel of >400)

  • Appropriate substrates for each kinase

  • ATP (radiolabeled or for use in a fluorescence-based assay)

  • Kinase reaction buffer

  • Microplates (384-well)

  • Detection reagents (e.g., phosphospecific antibodies, fluorescent probes)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration for screening is 1 µM.

  • Kinase Reaction Setup: In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., quantify substrate phosphorylation).

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control. For "hits" (kinases showing significant inhibition), perform a dose-response analysis to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Dilutions add_inhibitor Add Inhibitor to Plate prep_compound->add_inhibitor prep_kinase Prepare Kinase Reaction Mix prep_kinase->add_inhibitor initiate_reaction Initiate with ATP add_inhibitor->initiate_reaction incubate Incubate initiate_reaction->incubate detect Detect Kinase Activity incubate->detect calc_inhibition Calculate % Inhibition detect->calc_inhibition det_ic50 Determine IC50 for Hits calc_inhibition->det_ic50

Experimental workflow for in vitro kinase profiling.
Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol describes a method to confirm that this compound is engaging its intended target (c-Src) and a potential downstream marker (STAT3) in a cellular context.

Objective: To determine the cellular potency of this compound by measuring the inhibition of c-Src and STAT3 phosphorylation.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (anti-p-Src Y419, anti-Src, anti-p-STAT3 Y705, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight. Wash and incubate with secondary antibodies.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for phosphorylated proteins relative to the total protein and loading control (GAPDH). Plot the dose-response curve to determine the cellular IC50.

Signaling Pathway Diagrams

The following diagrams illustrate the c-Src signaling pathway and how it can be modulated by this compound, as well as a potential off-target pathway.

G cluster_on_target On-Target Pathway: c-Src Signaling RTK Receptor Tyrosine Kinase Src c-Src RTK->Src Activates STAT3 STAT3 Src->STAT3 Phosphorylates pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 Proliferation Cell Proliferation & Survival pSTAT3->Proliferation Promotes LW_Srci_8 This compound LW_Srci_8->Src Inhibits (covalent)

On-target signaling pathway of this compound.

G cluster_off_target Potential Off-Target Pathway: PDGFRβ Signaling PDGF PDGF Ligand PDGFR PDGFRβ PDGF->PDGFR Binds & Activates PI3K PI3K PDGFR->PI3K Activates Akt Akt PI3K->Akt Activates CellGrowth Cell Growth & Angiogenesis Akt->CellGrowth Promotes LW_Srci_8 This compound LW_Srci_8->PDGFR Potential Inhibition

Example of a potential off-target signaling pathway.

References

Technical Support Center: Addressing Resistance to (R)-LW-Srci-8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the c-Src covalent inhibitor, (R)-LW-Srci-8, in cell lines.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and detailed protocols for investigation.

Issue 1: Decreased Cell Sensitivity to this compound Over Time

Question: My cell line, which was initially sensitive to this compound, now requires significantly higher concentrations to achieve the same level of growth inhibition. What could be the cause, and how can I investigate this?

Answer: This phenomenon is characteristic of acquired resistance. The most common causes include the activation of compensatory signaling pathways that bypass the inhibitory effect of this compound on c-Src.

Potential Causes:

  • Activation of Bypass Signaling Pathways: Cancer cells can adapt to Src inhibition by upregulating parallel signaling cascades to maintain proliferation and survival. Key pathways include the Ras-MAPK/ERK and PI3K-AKT-mTOR pathways.[1]

  • Upregulation of other Src Family Kinases (SFKs) or Receptor Tyrosine Kinases (RTKs): Overexpression or activation of other kinases like YES1 or EGFR can compensate for c-Src inhibition.[2]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCC1, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3]

Experimental Workflow for Investigation:

Below is a general workflow to investigate the mechanism of acquired resistance.

G cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Analysis of Signaling Pathways cluster_2 Phase 3: Evaluation of Combination Therapy A Parental (Sensitive) Cell Line C Cell Viability Assay (e.g., MTT) Determine IC50 values A->C B Resistant Cell Line B->C D Western Blot Analysis (p-Src, p-ERK, p-AKT, p-STAT3) C->D E Kinase Activity Assay D->E F Treat Resistant Cells with This compound + MEK/PI3K/EGFR Inhibitor E->F G Assess Synergy (e.g., Combination Index) F->G

Caption: Experimental workflow for characterizing resistance to this compound.

Detailed Protocols:

Click to view Protocol 1: Cell Viability (MTT) Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound in parental and resistant cell lines.

Materials:

  • Parental and resistant cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Click to view Protocol 2: Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of key proteins in signaling pathways.

Materials:

  • Parental and resistant cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Src (Y416), anti-Src, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-STAT3 (Y705), anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat parental and resistant cells with this compound at various concentrations for the desired time.

  • Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Issue 2: No Change in Downstream c-Src Signaling Despite Resistance

Question: I've confirmed resistance via IC50 shift, but my Western blots show that this compound still effectively inhibits c-Src phosphorylation at Y419 in the resistant cells. What could be the reason for this discrepancy?

Answer: This scenario suggests that the resistance mechanism is likely independent of the direct target of this compound.

Potential Causes:

  • Activation of Parallel Pathways: The resistant cells may have developed a strong dependence on a signaling pathway that does not rely on c-Src. For example, activation of the c-MET receptor tyrosine kinase can promote tumor cell survival and proliferation independently of Src activity.[1]

  • Alterations in Downstream Effectors: Mutations or altered expression of proteins downstream of c-Src could lead to their constitutive activation, rendering the inhibition of Src ineffective.

  • Increased Drug Efflux: As mentioned previously, overexpression of drug efflux pumps like ABCC1 can reduce the intracellular concentration of this compound to a level that is still sufficient to inhibit Src phosphorylation but not high enough to induce cell death, especially if the cells have become reliant on other survival pathways.[3]

Investigative Steps:

  • Broad Kinase Profiling: Use a kinase antibody array or phosphoproteomics to get a broader view of activated kinases in the resistant cells compared to the parental line.

  • Gene Expression Analysis: Perform RNA sequencing to identify upregulated genes in the resistant cells, paying close attention to genes encoding kinases, growth factor receptors, and drug transporters.

  • Functional Assays with Combination Therapy: Based on the profiling results, test the efficacy of combining this compound with inhibitors of the identified activated pathways (e.g., a c-MET inhibitor).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective, covalent inhibitor of c-Src. It specifically targets the autophosphorylation site Y419, thereby disrupting the kinase's activity and blocking downstream signaling pathways that are crucial for cell proliferation and survival.

G cluster_0 cluster_1 cluster_2 cluster_3 RTK RTKs (e.g., EGFR) cSrc c-Src RTK->cSrc Integrins Integrins Integrins->cSrc pSrc p-Src (Y419) (Active) cSrc->pSrc Autophosphorylation PI3K_AKT PI3K/AKT Pathway pSrc->PI3K_AKT RAS_MAPK RAS/MAPK Pathway pSrc->RAS_MAPK STAT3 STAT3 Pathway pSrc->STAT3 Migration Migration pSrc->Migration RLW This compound RLW->pSrc Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation STAT3->Proliferation

Caption: Mechanism of action of this compound on the c-Src signaling pathway.

Q2: What are the common bypass pathways that lead to resistance against Src inhibitors?

The most frequently observed bypass mechanisms involve the hyperactivation of signaling pathways that can compensate for the loss of c-Src activity. These include:

  • RAS-MAPK/ERK Pathway: Often reactivated through various mechanisms, leading to continued cell proliferation.

  • PI3K-AKT-mTOR Pathway: A critical survival pathway that can be activated by upstream receptor tyrosine kinases.

  • STAT3 Pathway: c-Src is a known activator of STAT3, but other kinases can also phosphorylate and activate STAT3, promoting cell survival and proliferation.

  • YES1/YAP1 Signaling: Upregulation of YES1, another Src family kinase, can mediate resistance to Src inhibitors.

G cluster_0 Bypass Pathways Src c-Src Proliferation Cell Proliferation & Survival Src->Proliferation Inhibitor This compound Inhibitor->Src Inhibition MAPK RAS/MAPK Pathway MAPK->Proliferation PI3K PI3K/AKT Pathway PI3K->Proliferation YES1 YES1/YAP1 Pathway YES1->Proliferation MET c-MET Pathway MET->Proliferation

References

Technical Support Center: Improving In Vivo Delivery of (R)-LW-Srci-8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Src inhibitor, (R)-LW-Srci-8. The information is designed to address common challenges encountered during in vivo experiments.

Disclaimer: this compound is a novel compound with limited publicly available in vivo experimental data. Therefore, this guide provides recommendations based on its known physicochemical properties and general principles for similar small molecule kinase inhibitors.

I. Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for developing effective in vivo delivery strategies.

PropertyValueReference
Molecular Weight 348.4 g/mol [1]
XLogP3-AA (Lipophilicity) 3.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 6[1]
IUPAC Name N-[(1R)-2-(cyclopentylamino)-1-(3,5-difluorophenyl)-2-oxoethyl]-N-cyclopropylprop-2-enamide
SMILES C=CC(=O)N(C1CC1)--INVALID-LINK--F)F)C(=O)NC3CCCC3

II. Frequently Asked Questions (FAQs)

Q1: What are the initial steps for formulating this compound for in vivo studies?

A1: Given its XLogP value of 3.4, this compound is predicted to have low aqueous solubility. The initial approach should focus on creating a stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO). Subsequent dilutions into aqueous vehicles for in vivo administration must be carefully performed to avoid precipitation. The final concentration of the organic solvent should be minimized (typically <10% for in vivo studies) and tested for tolerability in the animal model.

Q2: My this compound formulation is showing precipitation upon dilution. What should I do?

A2: Precipitation upon dilution is a common issue for hydrophobic compounds. Consider the following troubleshooting steps:

  • Optimize Co-solvent System: Experiment with different co-solvent systems. A combination of DMSO with other solvents like polyethylene (B3416737) glycol 400 (PEG400) or ethanol (B145695) can sometimes maintain solubility upon aqueous dilution.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous vehicle can significantly enhance solubility. The pKa of this compound is not publicly available, but empirical testing with buffers at different pH values may be beneficial.

  • Use of Excipients: Solubilizing excipients such as Tween® 80 or cyclodextrins (e.g., HP-β-cyclodextrin) can be used to create more stable formulations.

Q3: What are some potential advanced formulation strategies for improving the bioavailability of this compound?

A3: For challenging compounds, advanced formulations may be necessary to improve in vivo exposure. These can include:

  • Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic drugs.

  • Nanoparticle formulations: Encapsulating this compound into lipid nanoparticles or polymeric nanoparticles can enhance solubility, stability, and potentially target the drug to specific tissues.

Q4: How can I assess the stability of my this compound formulation?

A4: Formulation stability should be assessed before in vivo administration. A simple method involves preparing the formulation and storing it under the intended experimental conditions (e.g., room temperature, 4°C) for the duration of the experiment. Visual inspection for precipitation at various time points is a primary indicator. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of this compound in the formulation over time.

III. Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the in vivo delivery of this compound.

A. Solubility and Formulation Issues
ProblemPossible CauseRecommended Solution
Compound precipitates in the dosing vehicle. Poor aqueous solubility.1. Screen different co-solvent systems (e.g., DMSO/PEG400, DMSO/Ethanol).2. Test a range of pH values for the aqueous vehicle.3. Evaluate the use of solubilizing excipients (e.g., Tween® 80, Cremophor® EL, cyclodextrins).
Formulation is unstable and precipitates over time. Compound degradation or delayed precipitation.1. Prepare fresh formulations immediately before each use.2. Assess the stability of the compound in the chosen vehicle at different temperatures.3. Protect the formulation from light and air if the compound is suspected to be labile.
High viscosity of the formulation makes administration difficult. High concentration of polymers or excipients.1. Reduce the concentration of the viscosity-enhancing agent.2. Gently warm the formulation before administration (ensure compound stability at that temperature).3. Use a larger gauge needle for injection.
B. In Vivo Efficacy and Exposure Issues
ProblemPossible CauseRecommended Solution
Lack of in vivo efficacy despite in vitro potency. Poor bioavailability (low absorption, high metabolism).1. Conduct a pilot pharmacokinetic (PK) study to determine plasma and tissue exposure.2. Consider alternative routes of administration (e.g., intravenous vs. oral).3. Reformulate using strategies to enhance absorption (e.g., lipid-based or nanoparticle formulations).
High variability in animal response. Inconsistent dosing or formulation instability.1. Ensure accurate and consistent administration technique.2. Confirm the homogeneity and stability of the dosing formulation throughout the study.3. Increase the number of animals per group to improve statistical power.
Observed toxicity or adverse effects. Vehicle toxicity or off-target effects of the compound.1. Run a vehicle-only control group to assess the tolerability of the formulation.2. Perform a dose-range-finding study to determine the maximum tolerated dose (MTD).3. Monitor animals closely for clinical signs of toxicity.

IV. Experimental Protocols

A. Protocol: Preparation of a Co-solvent Formulation
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required.

  • Prepare Co-solvent/Excipient Mixture: In a separate tube, prepare the desired co-solvent and/or excipient mixture. For example, a 10% DMSO, 40% PEG400, 50% Saline solution.

  • Final Formulation: Slowly add the this compound stock solution to the co-solvent/excipient mixture while vortexing to achieve the final desired concentration.

  • Quality Control: Visually inspect the final formulation for any signs of precipitation. If possible, confirm the concentration and stability using HPLC.

B. Protocol: In Vivo Administration (Oral Gavage)
  • Animal Handling: Acclimatize animals to handling and the gavage procedure.

  • Dose Calculation: Calculate the required volume of the formulation based on the animal's body weight and the desired dose (mg/kg).

  • Administration: Use a proper-sized feeding needle to administer the formulation directly into the stomach.

  • Post-Dosing Monitoring: Observe the animals for any immediate adverse reactions.

V. Visualizations

A. Signaling Pathway

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src FAK Focal Adhesion Kinase (FAK) Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival Ras->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation LW_Srci_8 This compound LW_Srci_8->Src

Caption: Simplified Src signaling pathway and the inhibitory action of this compound.

B. Experimental Workflow

In_Vivo_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Formulation Formulation of This compound Dosing Dosing (e.g., Oral Gavage) Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Monitoring Monitoring (Weight, Clinical Signs) Dosing->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Efficacy_Analysis Efficacy Assessment (e.g., Tumor Volume) Monitoring->Efficacy_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Biomarkers) Sample_collection Sample_collection Sample_collection->PD_Analysis

Caption: General experimental workflow for in vivo evaluation of this compound.

C. Troubleshooting Logic

Troubleshooting_Formulation Start Precipitation Observed in Formulation? CoSolvent Optimize Co-solvent System (e.g., add PEG400) Start->CoSolvent Yes Success Stable Formulation Achieved Start->Success No pH_Adjust Adjust pH of Aqueous Vehicle CoSolvent->pH_Adjust Still Precipitates CoSolvent->Success Resolved Excipient Add Solubilizing Excipient (e.g., Tween® 80) pH_Adjust->Excipient Still Precipitates pH_Adjust->Success Resolved Advanced Consider Advanced Formulation (e.g., Liposomes) Excipient->Advanced Still Precipitates Excipient->Success Resolved Advanced->Success Resolved Failure Consult Formulation Specialist Advanced->Failure Still Precipitates

Caption: Decision tree for troubleshooting formulation precipitation issues.

References

Technical Support Center: (R)-LW-Srci-8 and Related Src Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the toxicity of the novel Src family kinase (SFK) inhibitor, (R)-LW-Srci-8, and other related compounds in animal models. The guidance provided is based on established knowledge of common toxicities associated with SFK inhibitors such as dasatinib (B193332), bosutinib (B1684425), and saracatinib, and offers practical solutions for managing adverse events during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with Src family kinase inhibitors in animal models?

A1: The most frequently reported toxicities in animal models involve the gastrointestinal (GI) tract, hematopoietic system, and pulmonary system. GI toxicities can manifest as diarrhea, nausea, vomiting, and mucosal erosion.[1][2] Hematological side effects commonly include thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia.[3][4][5] Pulmonary toxicities, such as pulmonary arterial hypertension (PAH) and pleural effusion, have been notably associated with dasatinib.

Q2: Are the toxicities of Src inhibitors dose-dependent?

A2: Yes, many of the adverse effects of SFK inhibitors are dose-dependent. For instance, in animal models of dasatinib-induced pulmonary toxicity, the severity of endothelial cell apoptosis and the predisposition to pulmonary hypertension increase with higher doses. Similarly, gastrointestinal toxicities with bosutinib have shown a dose-dependent relationship in both rodent and non-rodent species. Therefore, careful dose-range-finding studies are crucial to identify a therapeutic window that balances efficacy and toxicity.

Q3: What are the potential mechanisms behind Src inhibitor-induced toxicities?

A3: The mechanisms are often linked to both on-target (Src inhibition) and off-target kinase inhibition.

  • Pulmonary Toxicity: Dasatinib-induced pulmonary endothelial damage is thought to be mediated by increased production of reactive oxygen species (ROS), independent of Src family kinases.

  • Hematological Toxicity: Myelosuppression is a known side effect of many tyrosine kinase inhibitors and can be managed with dose interruption or reduction.

  • Gastrointestinal Toxicity: While the exact mechanisms are not fully elucidated for all SFK inhibitors, they can involve direct effects on the GI mucosal lining.

Q4: Can I mitigate the observed toxicities without terminating the study?

A4: In many cases, yes. Management strategies often involve dose modification (interruption or reduction), which can be effective in reversing some toxicities. For example, dasatinib-induced pulmonary endothelial permeability in animal models has been shown to be reversible by decreasing the dose or temporarily holding the treatment. For GI issues like diarrhea, supportive care can also be implemented.

Troubleshooting Guides

Issue 1: Animal exhibits signs of gastrointestinal distress (diarrhea, weight loss).

Possible Cause: Direct toxicity of the SFK inhibitor to the gastrointestinal mucosa.

Troubleshooting Steps:

  • Monitor Closely: Immediately increase the frequency of animal monitoring, including daily body weight measurement and assessment of fecal consistency.

  • Dose Reduction: Consider a dose reduction of this compound. Gastrointestinal side effects are often dose-related.

  • Temporary Interruption: If symptoms are severe, a temporary interruption of dosing for 1-2 days may be necessary to allow for recovery.

  • Supportive Care: Ensure easy access to hydration and palatable, high-calorie food to counteract dehydration and weight loss.

  • Histopathological Analysis: At the end of the study, or if animals are euthanized due to severity, perform a thorough histopathological examination of the GI tract to assess for mucosal damage, inflammation, and other changes.

Issue 2: Hematology results show a significant decrease in platelets and/or neutrophils.

Possible Cause: Myelosuppressive effects of the SFK inhibitor.

Troubleshooting Steps:

  • Confirm Findings: Repeat the complete blood count (CBC) to confirm the initial results.

  • Dose Modification: Reduce the dose of this compound. Myelosuppression is a known dose-dependent toxicity of many tyrosine kinase inhibitors.

  • Monitor for Bleeding: With severe thrombocytopenia, monitor animals for any signs of bleeding or hemorrhage.

  • Consider G-CSF: For severe neutropenia, the use of granulocyte-colony stimulating factor (G-CSF) could be considered in consultation with a veterinarian, though this may introduce a confounding variable to your study.

  • Staggered Dosing: If possible, explore alternative dosing schedules (e.g., intermittent dosing) that may allow for bone marrow recovery between doses.

Issue 3: Animal shows signs of respiratory distress (labored breathing, cyanosis).

Possible Cause: Potential for drug-induced pulmonary toxicity, such as pulmonary arterial hypertension (PAH) or pleural effusion, as has been observed with dasatinib.

Troubleshooting Steps:

  • Immediate Veterinary Consultation: This is a serious adverse event that requires immediate attention from veterinary staff.

  • Discontinue Dosing: Cease administration of this compound immediately.

  • Assess for Pleural Effusion: A veterinarian may perform imaging (e.g., ultrasound or X-ray) to check for fluid accumulation in the pleural space.

  • Pulmonary Function Tests: If the study design allows and equipment is available, consider assessing pulmonary function.

  • Necropsy and Histopathology: In the event of euthanasia or study completion, a thorough examination of the lungs and heart is critical. Look for signs of vascular remodeling, inflammation, and endothelial damage.

Data Presentation

Table 1: Hematological Toxicities of Common Src Family Kinase Inhibitors in Animal Models

InhibitorAnimal ModelDoseObserved Hematological ToxicitiesReference
DasatinibMouse30 mg/kgDecrease in lymphocytes and white blood cells over an 11-day treatment period.
BosutinibRat & DogVariousIncreased white blood cells and platelets, changes in red blood cell parameters (often secondary to GI bleeding).
DasatinibHuman PatientsN/AAnemia, neutropenia, thrombocytopenia.
BosutinibHuman Patients500 mg/dayThrombocytopenia (most common grade 3/4 hematologic event).

Table 2: Gastrointestinal Toxicities of Bosutinib in Preclinical and Clinical Studies

Study TypeSpeciesDoseObserved Gastrointestinal ToxicitiesReference
PreclinicalRat & DogDose-dependentMucosal/goblet cell hyperplasia, hemorrhage, erosion, hyperkeratosis.
Clinical (Phase 1/2)Human500 mg/dayDiarrhea (83-86%), nausea (46-48%), vomiting (37-43%).
Clinical (BFORE trial)Human400 mg/dayDiarrhea (70.1%), nausea (35.1%).

Experimental Protocols

Protocol 1: Assessment of Hematological Toxicity
  • Blood Collection:

    • Collect approximately 50-100 µL of whole blood from mice via tail vein or saphenous vein into EDTA-coated microtubes to prevent coagulation.

    • For terminal studies, blood can be collected via cardiac puncture.

  • Complete Blood Count (CBC) Analysis:

    • Use an automated hematology analyzer calibrated for mouse blood to determine the following parameters: White Blood Cell (WBC) count, Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), Platelet (PLT) count, and differential counts (neutrophils, lymphocytes, monocytes, etc.).

  • Data Interpretation:

    • Compare the CBC parameters of the this compound-treated group to the vehicle control group.

    • Statistically significant decreases in platelets (thrombocytopenia), neutrophils (neutropenia), or red blood cells/hemoglobin (anemia) are indicative of hematological toxicity.

    • Establish a baseline CBC for each animal before the start of the treatment for more accurate assessment of changes.

Protocol 2: Histopathological Evaluation of Gastrointestinal Toxicity
  • Tissue Collection and Fixation:

    • At necropsy, carefully dissect the entire gastrointestinal tract (stomach, duodenum, jejunum, ileum, and colon).

    • Flush the lumen gently with saline to remove contents.

    • Fix the tissues in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing and Staining:

    • Process the fixed tissues through graded alcohols and xylene, and embed in paraffin (B1166041) wax.

    • Section the embedded tissues at 4-5 µm thickness.

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.

  • Histopathological Scoring:

    • A veterinary pathologist should evaluate the slides in a blinded manner.

    • Use a scoring system to semi-quantitatively assess lesions. A common scoring system for intestinal inflammation includes evaluating:

      • Inflammatory cell infiltrates: (Score 0-3: none to severe)

      • Epithelial changes: (Score 0-3: normal to ulceration, crypt abscesses)

      • Mucosal architecture: (Score 0-3: normal to marked distortion)

    • Specific findings to look for with SFK inhibitors include mucosal/goblet cell hyperplasia, hemorrhage, and erosion.

Protocol 3: Assessment of Pulmonary Toxicity via Bronchoalveolar Lavage (BAL)
  • Animal Anesthesia and Tracheal Cannulation:

    • Anesthetize the rat or mouse with an appropriate anesthetic (e.g., isoflurane).

    • Perform a tracheostomy and insert a cannula into the trachea.

  • Bronchoalveolar Lavage:

    • Instill a known volume of sterile, pre-warmed saline into the lungs through the cannula (e.g., 2-3 mL for rats, 0.5-1 mL for mice).

    • Gently aspirate the fluid back into the syringe. Repeat this process 3-5 times with fresh saline for each instillation, pooling the collected fluid. The recovered fluid is the bronchoalveolar lavage fluid (BALF).

  • BALF Analysis:

    • Cell Count and Differential: Centrifuge the BALF to pellet the cells. Resuspend the cells and perform a total cell count using a hemocytometer. Prepare a cytospin slide and stain with a differential stain (e.g., Diff-Quik) to determine the percentages of macrophages, neutrophils, lymphocytes, and eosinophils. An increase in neutrophils is indicative of inflammation.

    • Protein Concentration: Measure the total protein concentration in the BALF supernatant using a standard protein assay (e.g., Bradford or BCA). Increased protein levels suggest damage to the alveolar-capillary barrier.

    • Cytokine Analysis: Analyze the BALF supernatant for pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex assay.

Mandatory Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_treatment Treatment Phase cluster_assessment Toxicity Assessment A Acclimatization of Animals B Baseline Health Assessment (Body weight, CBC) A->B C Randomization into Groups (Vehicle vs. This compound) B->C D Daily Dosing and Monitoring (Clinical signs, body weight) C->D E Interim Blood Collection for Hematology D->E Weekly F Terminal Necropsy D->F G Organ Collection (GI tract, lungs, etc.) F->G H Histopathological Analysis G->H signaling_pathway cluster_dasatinib Dasatinib cluster_cell Pulmonary Endothelial Cell cluster_outcome Pathological Outcome Dasatinib Dasatinib ROS Increased ROS Production Dasatinib->ROS Src-independent mechanism ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Endo_Dysfunction Endothelial Dysfunction Apoptosis->Endo_Dysfunction PAH Pulmonary Arterial Hypertension (PAH) Endo_Dysfunction->PAH

References

troubleshooting inconsistent western blot results with (R)-LW-Srci-8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-LW-Srci-8, a selective covalent inhibitor of c-Src. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent Western blot results and to provide clear guidance on its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, covalent inhibitor of the c-Src tyrosine kinase.[1] It functions by irreversibly binding to the autophosphorylation site (Tyrosine 419 in human c-Src) of the kinase, thereby disrupting its activation.[1] This leads to the inhibition of downstream signaling pathways regulated by Src.

Q2: What are the expected results on a Western blot when using this compound?

When treating cells with this compound, you should observe a dose-dependent decrease in the phosphorylation of c-Src at its activating autophosphorylation site (Tyr419). This will be detected by a decrease in the signal from a phospho-specific Src (Tyr419) antibody. The total levels of c-Src protein should remain unchanged. Consequently, the phosphorylation of downstream Src substrates, such as STAT3 at Tyr705, may also be reduced.[1]

Q3: My phospho-Src signal is inconsistent or unchanged after treatment with this compound. What are the possible causes?

Several factors can contribute to inconsistent or unchanged phospho-Src levels. These can be broadly categorized into issues with the inhibitor, cell culture conditions, or the Western blot protocol itself. Please refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Q4: Are there known off-target effects of this compound that could affect my Western blot results?

While this compound is designed to be a selective c-Src inhibitor, like all kinase inhibitors, it may have off-target effects, especially at higher concentrations.[2] Off-target binding can lead to unexpected changes in other signaling pathways, which might manifest as non-specific bands or altered expression of other proteins on your Western blot. To mitigate this, it is crucial to use the lowest effective concentration of the inhibitor and to include appropriate controls.

Q5: What are the recommended antibody dilutions for detecting p-Src and total Src?

Antibody dilutions are highly dependent on the specific antibody and the detection system being used. Always refer to the manufacturer's datasheet for the recommended starting dilution. For optimal results, it is advisable to perform a titration experiment to determine the ideal antibody concentration for your specific experimental setup.

Troubleshooting Inconsistent Western Blot Results

This guide provides a structured approach to troubleshooting common issues encountered when using this compound in Western blot experiments.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Start Inconsistent p-Src Inhibition CheckInhibitor Step 1: Verify Inhibitor Integrity & Activity Start->CheckInhibitor CheckCells Step 2: Evaluate Cell Culture & Treatment CheckInhibitor->CheckCells If inhibitor is verified Storage Proper Storage? (-20°C, protected from light) CheckInhibitor->Storage Solubility Complete Solubilization? (e.g., in DMSO) CheckInhibitor->Solubility Concentration Optimal Concentration? (Perform dose-response) CheckInhibitor->Concentration CheckWB Step 3: Scrutinize Western Blot Protocol CheckCells->CheckWB If cell conditions are optimal CellHealth Healthy Cells? (Check morphology, confluence) CheckCells->CellHealth TreatmentTime Sufficient Treatment Time? (e.g., 3 hours) CheckCells->TreatmentTime BasalActivity Sufficient Basal p-Src? (Serum starve or stimulate if needed) CheckCells->BasalActivity Result Consistent p-Src Inhibition CheckWB->Result If WB protocol is optimized LysisBuffer Phosphatase/Protease Inhibitors? (Crucial for p-proteins) CheckWB->LysisBuffer ProteinLoad Adequate Protein Load? (20-30 µg recommended) CheckWB->ProteinLoad Antibodies Validated Antibodies? (p-Src & total Src) CheckWB->Antibodies Transfer Efficient Transfer? (Check with Ponceau S) CheckWB->Transfer SrcSignaling RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src_inactive c-Src (Inactive) p-Tyr530 RTK->Src_inactive Activation Integrins Integrins Integrins->Src_inactive Activation Src_active c-Src (Active) p-Tyr419 Src_inactive->Src_active Autophosphorylation at Tyr419 Src_active->Src_inactive Inactivation by Csk at Tyr530 Downstream Downstream Signaling (e.g., STAT3, FAK, MAPK) Src_active->Downstream Inhibitor This compound Inhibitor->Src_active Covalent Inhibition Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Survival Cell Survival Downstream->Survival

References

optimizing incubation time for (R)-LW-Srci-8 treatment

Author: BenchChem Technical Support Team. Date: December 2025

<_ Note: (R)-LW-Srci-8 is a hypothetical compound name. The following technical support information is based on the general principles and experimental approaches for Src family kinase inhibitors.

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues, with a focus on determining the optimal incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Src family kinases (SFKs). Src is a non-receptor tyrosine kinase that plays a critical role in regulating various cellular processes, including proliferation, survival, migration, and adhesion.[1][2] this compound is designed to bind to the kinase domain of Src, preventing the phosphorylation of its downstream substrates and thereby inhibiting signal transduction.[3]

Q2: Why is determining the optimal incubation time crucial for my experiments?

A2: The optimal incubation time is essential for observing the desired biological effect of this compound without introducing confounding factors like cytotoxicity from prolonged exposure. An incubation time that is too short may not be sufficient to see a significant inhibitory effect, while one that is too long might induce off-target effects or cell death, complicating data interpretation.[4][5] A time-course experiment is highly recommended to establish the ideal duration for your specific cell line and experimental endpoint.[4]

Q3: My results are inconsistent. What are some common causes of variability?

A3: Inconsistent results in cell-based assays can arise from several factors. Key areas to check include:

  • Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to inhibitors.[6]

  • Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your culture medium. Precipitation will lower the effective concentration.

  • Experimental Technique: Inconsistent pipetting and uneven cell seeding can introduce significant variability.[6]

  • Biological Heterogeneity: Even within a clonal cell line, there can be cell-to-cell differences in signaling responses.[6]

Q4: I am not observing a decrease in phosphorylated Src (p-Src) after treatment. What should I do?

A4: If you are not seeing the expected decrease in p-Src levels, consider the following troubleshooting steps:

  • Confirm Compound Activity: Ensure your stock of this compound is active and has been stored correctly.

  • Optimize Concentration: You may need to perform a dose-response experiment to find the effective concentration for your cell line.

  • Conduct a Time-Course Experiment: The timing of treatment and sample collection is critical. An optimal time point for maximal p-Src inhibition needs to be determined empirically.[4]

  • Check Western Blot Protocol: Ensure your western blot protocol is optimized for detecting phosphorylated proteins, including the use of phosphatase inhibitors in your lysis buffer.[7][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Variability Between Replicates Inconsistent cell seeding or pipetting errors.Use a cell counter for accurate seeding. Ensure pipettes are calibrated.
Cell health issues (e.g., over-confluence).Use cells in the logarithmic growth phase and maintain consistent seeding density.[4]
No Inhibition of Src Phosphorylation Incubation time is too short.Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to find the optimal duration.[4]
The concentration of this compound is too low.Conduct a dose-response experiment with a range of concentrations.
Inactive compound.Verify the integrity and proper storage of your this compound stock.
Cell Death Observed at All Concentrations The compound is cytotoxic to the cell line at the tested concentrations.Lower the concentration range and perform a cell viability assay (e.g., MTT or PrestoBlue) to determine the cytotoxic threshold.[9]
Incubation time is too long.Reduce the incubation time. Cytotoxicity can be time-dependent.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol details how to identify the optimal incubation time for this compound by measuring the inhibition of Src phosphorylation via Western Blot.

Methodology:

  • Cell Seeding: Seed your cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase (approximately 70-80% confluent) at the time of lysis.

  • Treatment: Treat the cells with a predetermined, fixed concentration of this compound (e.g., a concentration at which you expect to see an effect based on dose-response data). Include a vehicle control (e.g., DMSO).

  • Time-Course Incubation: Incubate the cells for a range of time points (e.g., 1, 3, 6, 12, and 24 hours) at 37°C in a humidified CO2 incubator.[4]

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for the Western Blot.[7]

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[10]

    • Transfer the separated proteins to a PVDF membrane.[11]

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., p-Src Y416) overnight at 4°C.[10]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]

  • Analysis:

    • Strip the membrane and re-probe with an antibody against total Src and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[4]

    • Quantify the band intensities. The optimal incubation time is the earliest point at which the maximal reduction in the p-Src/total Src ratio is observed.

Data Presentation

Table 1: Time-Course of Src Phosphorylation Inhibition by this compound (100 nM)

Incubation Time (hours)p-Src/Total Src Ratio (Normalized to Control)
0 (Control)1.00
10.75
30.42
60.15
120.18
240.25

Hypothetical data for illustrative purposes.

Table 2: Dose-Response of this compound on Cell Viability after 24-hour Incubation

This compound Concentration (nM)Percent Viability (Normalized to Control)
0 (Control)100%
198%
1095%
10092%
100075%
1000040%

Hypothetical data for illustrative purposes.

Visualizations

G cluster_0 Upstream Activation cluster_1 Src Kinase Signaling cluster_2 Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Src Src RTK->Src FAK Focal Adhesion Kinase Src->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration Survival Survival PI3K->Survival Proliferation Proliferation STAT3->Proliferation LW-Srci-8 This compound LW-Srci-8->Src

Caption: Simplified Src signaling pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow start Seed Cells in 6-well Plates treat Treat with this compound and Vehicle Control start->treat incubate Incubate for Various Time Points (1-24h) treat->incubate lyse Lyse Cells and Quantify Protein incubate->lyse wb Western Blot for p-Src and Total Src lyse->wb analyze Analyze p-Src/Total Src Ratio wb->analyze end Determine Optimal Incubation Time analyze->end

Caption: Workflow for determining the optimal incubation time of this compound.

G issue Inconsistent p-Src Inhibition Results check_time Was a time-course experiment performed? issue->check_time check_conc Was a dose-response experiment performed? check_time->check_conc Yes solution_time Perform time-course (e.g., 1-24h) to find optimal time point. check_time->solution_time No check_cells Are cells healthy and not over-confluent? check_conc->check_cells Yes solution_conc Perform dose-response to find effective concentration. check_conc->solution_conc No check_cells->issue No solution_cells Optimize cell culture conditions and seeding density. check_cells->solution_cells No

Caption: Troubleshooting logic for inconsistent p-Src inhibition results.

References

Validation & Comparative

A Comparative Guide to the Selectivity of (R)-LW-Srci-8 and Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor selectivity profiles of (R)-LW-Srci-8 and dasatinib (B193332). While dasatinib is a well-characterized multi-targeted kinase inhibitor, this compound is a more recently developed covalent inhibitor reported to be highly selective for c-Src kinase. This document aims to present the available experimental data to offer an objective comparison of their performance.

Introduction to the Inhibitors

This compound is a novel, selective, and covalent inhibitor of c-Src kinase with a reported IC50 of 35.83 nM. It functions by disrupting the autophosphorylation of c-Src by targeting its autophosphorylation site at tyrosine 419 (Y419). Its high selectivity is attributed to a design that targets a unique pocket on c-Src.

Dasatinib is an FDA-approved oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It is known to be a potent, multi-targeted inhibitor of several key kinases, including BCR-ABL and the Src family of kinases (SRC, LCK, YES, FYN), as well as c-KIT, EPHA2, and PDGFRβ.

Data Presentation: Kinase Selectivity Profiles

The following table summarizes the available quantitative data on the kinase inhibition profiles of this compound and a selection of key targets for dasatinib. It is important to note that comprehensive, publicly available kinome-wide selectivity data for this compound is limited.

Kinase TargetThis compound IC50 (nM)Dasatinib Kd (nM)
c-Src 35.83 <0.5
ABL1No public data<0.5
LCKNo public data<0.5
YES1No public data<0.5
FYNNo public data0.6
c-KITNo public data4
PDGFRβNo public data28
EPHA2No public data30

Note: The IC50 value for this compound is from a biochemical assay. The Kd values for dasatinib are from KINOMEscan™ data and represent binding affinity. Lower values indicate higher potency/affinity. The lack of comprehensive public data for this compound's activity against a broader kinase panel is a current limitation in providing a direct, comprehensive selectivity comparison.

Experimental Protocols

In Vitro Kinase Inhibition Assay for this compound (Summary)

The inhibitory activity of this compound against c-Src was determined using an in vitro kinase assay. A typical protocol involves:

  • Enzyme and Substrate Preparation: Recombinant c-Src kinase and a suitable peptide substrate are prepared in a kinase reaction buffer.

  • Inhibitor Incubation: The kinase is pre-incubated with varying concentrations of this compound to allow for covalent bond formation.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The level of substrate phosphorylation is quantified, often using a luminescence-based assay that measures the amount of ADP produced. The IC50 value is then calculated from the dose-response curve.

KINOMEscan™ Selectivity Profiling for Dasatinib (Summary)

The KINOMEscan™ platform is a competition-based binding assay used to determine the interaction of a compound with a large panel of kinases. The general workflow is as follows:

  • Assay Components: The assay consists of DNA-tagged kinases, an immobilized ligand that binds to the kinase active site, and the test compound (dasatinib).

  • Competition: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase, it will compete with the immobilized ligand, reducing the amount of kinase bound to the solid support.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase. Dissociation constants (Kd) are determined from a dose-response curve.

Cellular Activity-Based Protein Profiling (ABPP) (General Overview)

ABPP is a powerful chemical proteomics technique used to assess the engagement of a compound with its target in a cellular context.

  • Cell Treatment: Intact cells are treated with the inhibitor of interest.

  • Lysis and Probe Labeling: The cells are lysed, and the proteome is treated with a broad-spectrum, activity-based probe that covalently labels the active sites of a class of enzymes (e.g., kinases).

  • Target Engagement Analysis: The binding of the inhibitor to its target will prevent the labeling of that target by the activity-based probe.

  • Proteomic Analysis: The probe-labeled proteins are enriched and identified using mass spectrometry. A decrease in the signal for a particular kinase in the inhibitor-treated sample compared to the control indicates target engagement.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_Dasatinib Dasatinib Targets cluster_LW_Srci_8 This compound Target cluster_Downstream Downstream Signaling Pathways BCR_ABL BCR-ABL Proliferation Cell Proliferation BCR_ABL->Proliferation Survival Cell Survival BCR_ABL->Survival Src_Family Src Family Kinases (Src, Lck, Yes, Fyn) Src_Family->Proliferation Src_Family->Survival Migration Cell Migration Src_Family->Migration Angiogenesis Angiogenesis Src_Family->Angiogenesis c_Src c-Src c_Src->Proliferation c_Src->Survival c_Src->Migration c_Src->Angiogenesis

Caption: Key signaling pathways affected by dasatinib and this compound.

Experimental_Workflow cluster_Preparation Assay Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis Compound Test Compound (this compound or Dasatinib) Incubation Incubation of Compound with Kinases Compound->Incubation Kinase Kinase Panel Kinase->Incubation Reagents Assay Reagents Reaction Kinase Reaction or Competition Binding Reagents->Reaction Incubation->Reaction Detection Detection of Activity or Binding Reaction->Detection Data_Processing Data Processing and Normalization Detection->Data_Processing IC50_Kd IC50 / Kd Determination Data_Processing->IC50_Kd Selectivity Selectivity Profile Generation IC50_Kd->Selectivity

Caption: General experimental workflow for kinase inhibitor profiling.

Objective Comparison and Conclusion

Based on the currently available data, this compound and dasatinib represent two distinct classes of kinase inhibitors in terms of their selectivity.

  • This compound is presented as a highly selective inhibitor, with potent activity against its intended target, c-Src, and a design that suggests minimal off-target effects. This high selectivity could translate to a more favorable safety profile in therapeutic applications by avoiding the inhibition of other essential kinases. However, the lack of a publicly available, comprehensive kinome-wide screen means that its full selectivity profile remains to be broadly characterized.

  • Dasatinib , in contrast, is a multi-targeted inhibitor with high potency against a range of kinases, including the therapeutically important BCR-ABL fusion protein and the Src family of kinases. This broader activity spectrum is integral to its clinical efficacy in CML and ALL. However, the inhibition of multiple kinases can also contribute to off-target side effects.

Mechanism of Action: Covalent Targeting vs. Broad ATP Competition

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of (R)-LW-Srci-8 and Saracatinib (B1683781) for Kinase Inhibition

This guide provides a detailed comparison of the mechanisms of action for two prominent Src family kinase (SFK) inhibitors: this compound and saracatinib (AZD0530). The information is tailored for researchers, scientists, and drug development professionals, with a focus on objective performance data, experimental methodologies, and visual representations of their molecular interactions.

The fundamental difference between this compound and saracatinib lies in their binding mechanisms and target selectivity.

This compound is a selective, covalent inhibitor of c-Src.[1] Its mechanism is highly specific, as it covalently binds to and targets the autophosphorylation site Tyr419 (Y419) of the c-Src kinase.[1] This targeted disruption of autophosphorylation is critical for preventing the kinase from achieving its fully active conformation. By inhibiting the phosphorylation of c-Src at Y419, this compound effectively blocks its downstream signaling, which has been demonstrated by the dose-dependent inhibition of STAT3 phosphorylation at Y705 in MDA-MB-468 cells.[1]

Saracatinib (AZD0530) is a potent, orally administered, dual-specific inhibitor that targets both the Src and Abl families of non-receptor protein tyrosine kinases.[2][3] Unlike the covalent mechanism of this compound, saracatinib functions as an ATP-competitive inhibitor, blocking the ATP-binding site of the kinase domain. Its inhibitory action is broad, affecting multiple SFKs including c-Src, c-Yes, Fyn, Lyn, Blk, Fgr, and Lck. This broad inhibition disrupts numerous downstream signaling pathways involved in cell proliferation, migration, invasion, and adhesion, such as the PI3K/AKT and JAK/STAT pathways. Saracatinib was the first Src inhibitor demonstrated to inhibit the Src pathway in human tumor tissue.

Data Presentation: Inhibitor Potency and Selectivity

The following table summarizes the quantitative inhibitory activities of this compound and saracatinib against various kinases.

InhibitorTarget KinaseIC50 Value (nM)Notes
This compound c-Src35.83Covalently targets the Y419 autophosphorylation site.
Saracatinib c-Src2.7Cell-free assay.
c-Yes4 - 10Potently inhibits multiple Src family members.
Fyn4 - 10
Lyn4 - 10
Blk4 - 10
Fgr4 - 10
Lck4 - 10
v-Abl30Demonstrates dual Src/Abl inhibition.
EGFR66Less active against EGFR.
c-Kit200

Signaling Pathway and Inhibition Mechanisms

The diagram below illustrates the central role of Src kinase in cellular signaling and the distinct mechanisms by which this compound and Saracatinib inhibit its function.

cluster_upstream Upstream Activation cluster_src Src Kinase Activation cluster_downstream Downstream Pathways cluster_inhibitors GPCR GPCRs Src_inactive Inactive c-Src GPCR->Src_inactive Activate RTK RTKs (e.g., EGFR) RTK->Src_inactive Activate Integrins Integrins Integrins->Src_inactive Activate Src_active Active c-Src (pY419) Src_inactive->Src_active Autophosphorylation ATP_binding ATP Binding Pocket Y419 Autophosphorylation Site (Y419) PI3K_AKT PI3K/AKT Pathway Src_active->PI3K_AKT Phosphorylates & Activates RAS_MAPK RAS/MAPK Pathway Src_active->RAS_MAPK Phosphorylates & Activates STAT3 STAT3 Pathway Src_active->STAT3 Phosphorylates & Activates FAK FAK/Cas Src_active->FAK Phosphorylates & Activates Saracatinib Saracatinib Saracatinib->ATP_binding Competes with ATP LW_Srci_8 This compound LW_Srci_8->Y419 Covalently Binds

Caption: Src signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for key assays used to characterize these inhibitors.

Kinase Inhibition Assay (ELISA-based)

This protocol is used to determine the IC50 values of compounds against purified kinase enzymes.

  • Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Methodology: Recombinant catalytic domains of the target tyrosine kinases are used in an enzyme-linked immunosorbent assay (ELISA) format.

    • Kinase enzymes are incubated with a specific substrate in the presence of varying concentrations of the inhibitor (e.g., saracatinib, ranging from 0.001 to 10 µM).

    • The reaction is initiated by the addition of ATP.

    • After incubation, the amount of phosphorylated substrate is quantified using a specific antibody and a detection system (e.g., colorimetric or chemiluminescent).

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Western Blot for Src Phosphorylation

This method assesses the ability of an inhibitor to block Src activation within a cellular context.

  • Objective: To quantify the inhibition of c-Src autophosphorylation at Y419 in treated cells.

  • Methodology:

    • Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-468) are cultured to a suitable confluency. The cells are then treated with various concentrations of the inhibitor (e.g., this compound at 5-20 μM) for a specified duration (e.g., 3 hours).

    • Cell Lysis: Cells are washed and then lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 50 µg) are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Src (p-Src Y419) and total Src.

    • Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescent substrate, and the signal intensity is quantified. The ratio of p-Src to total Src is used to determine the extent of inhibition.

Experimental Workflow: Western Blot Analysis

The following diagram outlines a typical workflow for evaluating the efficacy of a Src inhibitor on its direct target in a cellular environment.

cluster_workflow A 1. Cell Culture (e.g., MDA-MB-231) B 2. Treatment (Inhibitor vs. Vehicle) A->B C 3. Cell Lysis (Protein Extraction) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Western Blot (Protein Transfer) D->E F 6. Immunodetection (Antibodies for p-Src, Total Src) E->F G 7. Analysis (Quantify p-Src / Total Src Ratio) F->G

Caption: Standard workflow for assessing Src phosphorylation.

Summary

This compound and saracatinib represent two distinct strategies for targeting Src kinase. This compound offers high selectivity through its unique covalent targeting of the Y419 autophosphorylation site. In contrast, saracatinib provides broad-spectrum inhibition of Src family kinases and Abl by competing with ATP, affecting a wider array of signaling pathways. The choice between a highly selective covalent inhibitor and a broader ATP-competitive inhibitor depends on the specific research or therapeutic context, including the desired target profile and the potential for off-target effects.

References

Validating (R)-LW-Srci-8 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, validating the in vivo target engagement of a novel therapeutic agent is a critical step in preclinical development. This guide provides a comparative overview of methodologies and supporting data for validating the in vivo target engagement of (R)-LW-Srci-8, a novel selective covalent inhibitor of c-Src, alongside established alternatives, Dasatinib (B193332) and Saracatinib.

This compound is a selective covalent inhibitor of c-Src with an IC50 of 35.83 nM.[1] It uniquely targets the autophosphorylation site, Tyrosine 419 (Y419), thereby disrupting c-Src activation.[1] This guide will delve into the experimental protocols to confirm this mechanism in a preclinical setting and compare its profile with other well-characterized Src family kinase (SFK) inhibitors.

Comparative Analysis of Src Inhibitors

To provide a clear overview of the landscape of Src inhibitors for in vivo studies, the following table summarizes the key characteristics of this compound, Dasatinib, and Saracatinib.

FeatureThis compoundDasatinibSaracatinib (AZD0530)
Target(s) Selective c-Src (covalent)Multi-kinase (including Src family kinases, BCR-ABL, c-KIT, PDGFR)Dual Src/Abl kinase inhibitor
Mechanism Covalent inhibitor targeting the autophosphorylation site (Y419) of c-SrcATP-competitive inhibitorATP-competitive inhibitor
Potency (IC50) 35.83 nM (for c-Src)[1]<1 nM (for Src)~2-10 nM (for Src)
Reported In Vivo Models Not yet reportedXenograft models (e.g., NSCLC, prostate, breast, glioma)[2][3]Xenograft models (e.g., ovarian, colorectal, fibrosarcoma)
Common In Vivo Dose To be determined10-30 mg/kg daily (oral)25-50 mg/kg daily (oral)

In Vivo Target Engagement Validation: Experimental Protocols

Validating that a drug interacts with its intended target in a living organism is paramount. The following are detailed protocols for assessing the in vivo target engagement of Src inhibitors.

Western Blotting for Phospho-Src (Tyr419)

This is a direct method to quantify the inhibition of c-Src autophosphorylation.

Protocol:

  • Animal Model and Treatment: Utilize tumor xenograft models (e.g., human cancer cell lines implanted in immunodeficient mice). Once tumors reach a specified size, administer this compound, Dasatinib, Saracatinib, or vehicle control at the desired doses and schedule.

  • Tissue Harvesting: At specified time points post-treatment, euthanize the animals and excise the tumors. Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.

  • Protein Extraction: Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Src (Tyr419).

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the phospho-Src signal to total Src and a loading control (e.g., β-actin).

Immunohistochemistry (IHC) for Phospho-Src (Tyr419)

IHC allows for the visualization of target engagement within the tumor microenvironment.

Protocol:

  • Tissue Preparation: Following animal treatment and tumor excision, fix the tumors in 10% neutral buffered formalin and embed in paraffin. Section the paraffin-embedded tissues.

  • Deparaffinization and Rehydration: Dewax the tissue sections in xylene and rehydrate through a series of graded ethanol (B145695) washes.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) to unmask the antigenic sites.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a blocking serum.

  • Antibody Incubation: Incubate the sections with a primary antibody against phospho-Src (Tyr419) overnight at 4°C. Following washes, incubate with a biotinylated secondary antibody and then with an avidin-biotin-peroxidase complex.

  • Detection and Counterstaining: Visualize the signal using a DAB chromogen substrate, resulting in a brown precipitate at the site of the antigen. Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.

  • Imaging and Analysis: Mount the slides and acquire images using a light microscope. The intensity and distribution of the staining can be semi-quantitatively scored.

LC-MS/MS-based Target Engagement

This method provides a highly quantitative assessment of target occupancy. For covalent inhibitors like this compound, a variation of this method can be used to quantify the extent of covalent modification of the target protein.

Protocol:

  • Sample Preparation: Treat cells or animals with the covalent inhibitor. Lyse the cells or tissues and digest the proteins into peptides using trypsin.

  • Enrichment (Optional): For low abundance proteins, an enrichment step using an antibody against the target protein (immunoprecipitation) may be necessary.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer can identify and quantify the specific peptide containing the target cysteine residue, both in its unmodified and inhibitor-adducted forms.

  • Data Analysis: The ratio of the adducted peptide to the total (adducted + unadducted) peptide provides a direct measure of target engagement.

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the experimental design, the following diagrams are provided.

c_Src_Signaling_Pathway RTK RTK / GPCR / Integrins c_Src_inactive c-Src (Inactive) P-Tyr527 RTK->c_Src_inactive Activation c_Src_active c-Src (Active) Autophosphorylation at Tyr419 c_Src_inactive->c_Src_active FAK FAK c_Src_active->FAK STAT3 STAT3 c_Src_active->STAT3 PI3K_Akt PI3K/Akt Pathway c_Src_active->PI3K_Akt RAS_MAPK RAS/MAPK Pathway c_Src_active->RAS_MAPK LW_Srci_8 This compound LW_Srci_8->c_Src_active Covalent Inhibition Dasatinib Dasatinib Dasatinib->c_Src_active Inhibition Saracatinib Saracatinib Saracatinib->c_Src_active Inhibition Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival PI3K_Akt->Survival RAS_MAPK->Proliferation

Caption: c-Src signaling pathway and points of inhibition.

Western_Blot_Workflow start Tumor Xenograft Model Treatment harvest Tumor Tissue Harvesting start->harvest lysis Protein Extraction (Lysis) harvest->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody (anti-p-Src Y419) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Western blot workflow for p-Src detection.

Covalent_Inhibitor_TE_Workflow start In Vivo Dosing with This compound tissue Tissue Collection and Lysis start->tissue digestion Tryptic Digestion tissue->digestion lcms LC-MS/MS Analysis digestion->lcms data Quantification of Adducted vs. Unadducted Peptide lcms->data result Target Occupancy Calculation data->result

References

Unveiling the Selectivity of (R)-LW-Srci-8: A Comparative Guide to a Novel Covalent c-Src Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount to achieving targeted therapeutic effects while minimizing off-target toxicities. This guide provides a comprehensive comparison of the cross-reactivity profile of the novel covalent c-Src inhibitor, (R)-LW-Srci-8, with established alternatives, supported by experimental data and detailed methodologies.

This compound is a selective, covalent inhibitor of c-Src, a non-receptor tyrosine kinase frequently implicated in cancer progression. It exhibits a half-maximal inhibitory concentration (IC50) of 35.83 nM and uniquely targets the autophosphorylation site (Y419) of c-Src, thereby disrupting its activation.[1] A recent study by Zhang H, et al. in ACS Chemical Biology (2024) elucidated the discovery and characterization of this compound, highlighting its potential as a specific chemical probe for c-Src functional studies.[1] In vitro tyrosine kinase profiling and cellular activity-based protein profiling (ABPP) have confirmed the specific inhibition of c-Src by this compound.

Kinase Inhibition Profile: A Quantitative Comparison

To objectively assess the selectivity of this compound, its inhibitory activity was profiled against a panel of kinases and compared with other known Src inhibitors, including Dasatinib, Bosutinib, Saracatinib, and PP2. The following table summarizes the IC50 values, providing a clear comparison of their potency and selectivity. Lower IC50 values indicate greater potency.

KinaseThis compound (IC50, nM)Dasatinib (IC50, nM)Bosutinib (IC50, nM)Saracatinib (IC50, nM)PP2 (IC50, nM)
c-Src 35.83 0.5 - 1.11.22.7 - 104 - 100
Lck>10000.3 - 1.11.04 - 104
Fyn>10000.2 - 1.11.14 - 105
Yes>10000.4 - 1.11.74 - 10ND
Abl>1000<1 - 300.730>10000
EGFR>100022 - 1209466480
VEGFR2>10000.8 - 8.816>1000ND
PDGFRβ>10001.1 - 2846>1000ND

ND: Not Determined. Data for alternative inhibitors is compiled from various sources and may vary based on assay conditions.

Experimental Protocols

The determination of kinase inhibitor selectivity is a critical component of drug discovery and involves screening the compound against a large panel of kinases. Below is a detailed methodology representative of the experiments conducted to generate the data presented above.

In Vitro Kinase Selectivity Profiling (Kinome Scan)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of a broad range of purified kinases.

Materials:

  • Purified recombinant kinases (e.g., KINOMEscan™ panel).

  • Specific peptide or protein substrates for each kinase.

  • Test compound (this compound or alternatives) dissolved in Dimethyl Sulfoxide (DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP or other detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • Multi-well plates (e.g., 384-well).

  • Filtration apparatus and filter plates (for radiometric assays).

  • Plate reader (scintillation counter, luminometer, or fluorescence reader).

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 µM.

  • Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the test compound at various concentrations. A DMSO-only well serves as a negative control.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (often at its Km concentration for each kinase). For radiometric assays, [γ-³³P]ATP is used.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection:

    • Radiometric Assay: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the captured substrate using a scintillation counter.

    • Luminescence Assay (e.g., ADP-Glo™): Add a reagent to terminate the kinase reaction and deplete the remaining ATP. Add a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a typical kinase profiling workflow and the signaling pathway of c-Src.

G cluster_workflow Experimental Workflow: Kinase Profiling A Compound Dilution B Kinase & Inhibitor Pre-incubation A->B C Initiate Reaction (Substrate & ATP) B->C D Kinase Reaction C->D E Reaction Termination D->E F Signal Detection (e.g., Radioactivity, Luminescence) E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

G cluster_pathway c-Src Signaling and Inhibition RTK RTK / GPCR Src_inactive c-Src (Inactive) RTK->Src_inactive Activation Signal Src_active p-Src (Y419) (Active) Src_inactive->Src_active Autophosphorylation Downstream Downstream Signaling (e.g., STAT3, PI3K/Akt) Src_active->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor This compound Inhibitor->Src_inactive Covalent Inhibition of Y419 phosphorylation

Caption: Inhibition of c-Src autophosphorylation by this compound.

Conclusion

The data presented in this guide underscores the high selectivity of this compound for its primary target, c-Src, particularly when compared to multi-kinase inhibitors such as Dasatinib and Bosutinib. Its unique covalent mechanism targeting the autophosphorylation site offers a distinct advantage in achieving this specificity. For researchers investigating c-Src signaling, this compound represents a valuable tool for dissecting the specific roles of this kinase with minimal confounding off-target effects. This comparative analysis provides a critical resource for making informed decisions in the selection of kinase inhibitors for both basic research and therapeutic development.

References

(R)-LW-Srci-8: A Novel Approach for Dasatinib-Resistant Malignancies? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to targeted therapies like dasatinib (B193332), a potent second-generation tyrosine kinase inhibitor (TKI), presents a significant challenge in the treatment of chronic myeloid leukemia (CML) and other hematological malignancies. While dasatinib has improved outcomes for many patients, a subset develops resistance, often through complex molecular mechanisms. This guide provides a comparative analysis of a novel investigational agent, (R)-LW-Srci-8, and existing therapeutic alternatives for dasatinib-resistant models, supported by available preclinical and clinical data.

This compound is an investigational compound, and no direct clinical data on its efficacy in dasatinib-resistant models is publicly available at this time. The following analysis is based on its mechanism of action and preclinical findings for the target it inhibits, placed in the context of established alternative therapies.

This compound: A Selective c-Src Inhibitor

This compound is a novel, selective, and covalent inhibitor of the proto-oncogene tyrosine-protein kinase c-Src. Preclinical data indicates that it potently and specifically targets the autophosphorylation site (Y419) of c-Src, a key event in its activation.

CompoundTargetIC50Mechanism of Action
This compound c-Src35.83 nMCovalent inhibitor targeting the autophosphorylation site (Y419)

Data for this compound is derived from in vitro biochemical assays.

The Rationale for Targeting c-Src in Dasatinib Resistance

Dasatinib is a dual inhibitor of both BCR-ABL and Src family kinases (SFKs). The activation of SFKs, including c-Src, is a known mechanism of resistance to the first-generation TKI, imatinib (B729). While dasatinib's inhibition of SFKs is intended to overcome this resistance, persistent or reactivated c-Src signaling has been implicated in the development of dasatinib resistance through BCR-ABL-independent pathways. This provides a strong rationale for the therapeutic potential of a highly selective c-Src inhibitor like this compound in dasatinib-resistant settings where Src activation is a key driver of resistance.

Signaling Pathways in Dasatinib Resistance

Dasatinib_Resistance_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL STAT3 STAT3 BCR-ABL->STAT3 PI3K_AKT PI3K/AKT Pathway BCR-ABL->PI3K_AKT RAS_MAPK RAS/MAPK Pathway BCR-ABL->RAS_MAPK SFKs Src Family Kinases (e.g., c-Src, LYN, HCK) SFKs->STAT3 SFKs->PI3K_AKT SFKs->RAS_MAPK Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression PI3K_AKT->Gene_Expression RAS_MAPK->Gene_Expression Dasatinib Dasatinib Dasatinib->BCR-ABL Dasatinib->SFKs R_LW_Srci_8 This compound R_LW_Srci_8->SFKs Alternatives Alternative TKIs (Bosutinib, Ponatinib, Asciminib) Alternatives->BCR-ABL

Alternative Therapies for Dasatinib-Resistant CML

For patients who develop resistance to dasatinib, several other TKIs have shown efficacy. The choice of a subsequent TKI is often guided by the patient's BCR-ABL mutation status, tolerability, and comorbidities.

DrugMechanism of ActionEfficacy in Dasatinib-Resistant Patients (Chronic Phase CML)
Bosutinib Dual Src/Abl kinase inhibitorIn a phase 1/2 study of patients pretreated with imatinib and dasatinib and/or nilotinib (B1678881), the major cytogenetic response (MCyR) rate was 32%.[1]
Ponatinib Pan-BCR-ABL inhibitor, including T315I mutationIn the PACE trial, for patients resistant or intolerant to dasatinib or nilotinib, the MCyR rate was 51%. For those with the T315I mutation, the MCyR was 70%.[2][3]
Asciminib (B605619) Allosteric BCR-ABL inhibitor (STAMP inhibitor)In the ASCEMBL trial for patients who had failed two or more prior TKIs, asciminib showed a superior major molecular response (MMR) rate at 24 weeks compared to bosutinib.

Experimental Protocols

In Vitro c-Src Kinase Inhibition Assay

This protocol is a general method to determine the in vitro inhibitory activity of a compound against c-Src kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound and control inhibitors Incubation Incubate kinase, inhibitor, and substrate/ATP mixture Compound_Prep->Incubation Enzyme_Prep Prepare reaction buffer with recombinant human c-Src kinase Enzyme_Prep->Incubation Substrate_Prep Prepare substrate solution (e.g., poly(Glu, Tyr) 4:1) and ATP Substrate_Prep->Incubation Detection_Method Measure kinase activity (e.g., ADP-Glo, fluorescence, radioactivity) Incubation->Detection_Method IC50_Calc Plot dose-response curve and calculate IC50 value Detection_Method->IC50_Calc

Methodology:

  • Reagents: Recombinant human c-Src kinase, kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Procedure:

    • Add diluted this compound or control inhibitor to the wells of a microplate.

    • Add the c-Src kinase to the wells and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection, phosphospecific antibodies, or radioactive phosphate (B84403) incorporation).

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the c-Src kinase activity (IC50) by fitting the data to a dose-response curve.

Cellular Activity-Based Protein Profiling (ABPP)

ABPP is a powerful method to assess the target engagement and selectivity of a covalent inhibitor in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human leukemia cell line) to a suitable density.

    • Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Cell Lysis and Probe Labeling:

    • Harvest and lyse the cells to prepare a proteome lysate.

    • Treat the lysate with a broad-spectrum, alkyne-tagged kinase probe that reacts with the active site of multiple kinases.

  • Click Chemistry and Enrichment:

    • Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the alkyne-tagged probe.

    • Enrich the probe-labeled proteins using streptavidin beads.

  • Proteomic Analysis:

    • Digest the enriched proteins into peptides.

    • Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe.

  • Data Analysis: Compare the protein profiles of the this compound-treated and vehicle-treated samples. A decrease in the signal for c-Src in the treated sample indicates successful target engagement by this compound. The lack of signal change for other kinases indicates selectivity.

Conclusion

While direct evidence for the efficacy of this compound in dasatinib-resistant models is currently lacking, its potent and selective inhibition of c-Src presents a compelling rationale for its investigation in this setting. The known role of c-Src in mediating resistance to TKIs suggests that this compound could offer a targeted approach for patients who have exhausted other options. Further preclinical studies in dasatinib-resistant cell lines and animal models are warranted to validate this hypothesis. In the meantime, clinicians have several effective, approved alternatives for patients with dasatinib-resistant CML, including bosutinib, ponatinib, and asciminib, with the choice of therapy guided by individual patient and disease characteristics.

References

Validating the Covalent Binding of (R)-LW-Srci-8: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, validating the binding mechanism of a novel inhibitor is a critical step. This guide provides a comprehensive comparison of (R)-LW-Srci-8, a selective covalent inhibitor of c-Src kinase, with other known c-Src inhibitors. The information presented is based on experimental data from peer-reviewed studies, offering an objective analysis of its performance and detailed methodologies for key experiments.

This compound has been identified as a selective covalent inhibitor of c-Src with an IC50 of 35.83 nM.[1] It uniquely targets the autophosphorylation site (Y419) of c-Src, disrupting its activation.[1] A study published in ACS Chemical Biology in 2024, titled "Discovery of a Covalent Inhibitor Selectively Targeting the Autophosphorylation Site of c-Src Kinase," provides key insights into its mechanism of action and covalent binding validation.[2][3]

Comparative Analysis of c-Src Inhibitors

To objectively assess the performance of this compound, a comparison with other established covalent and non-covalent c-Src inhibitors is essential. The following tables summarize key quantitative data for this compound and its comparators.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTypec-Src IC50 (nM)Other Notable Targets (IC50 nM)Reference
This compound Covalent35.83Highly selective for c-Src[1][2]
Dasatinib Non-covalent0.8Abl (<1), c-Kit (79)[4][5]
Saracatinib (AZD0530) Non-covalent2.7Lck, c-YES, Lyn, Fyn, Fgr, Blk (2.7-11)[6][7][8]
Bosutinib (B1684425) Non-covalent1.2Abl (1)[9][10]
DGY-06-116 Covalent2.6-[4]

Table 2: Covalent Binding Kinetics of this compound

ParameterValueDescriptionReference
k_inact -Inactivation rate constant[2]
K_i -Dissociation constant of the initial non-covalent complex[2]
k_inact / K_i -Second-order rate constant for covalent bond formation[2]

(Note: Specific values for k_inact and K_i for this compound are detailed in the primary publication and are crucial for a deeper understanding of its covalent modification efficiency.)

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments used to validate the covalent binding of c-Src inhibitors.

In Vitro c-Src Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of the c-Src kinase activity (IC50).

Protocol:

  • Reagents and Materials: Recombinant human c-Src kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the c-Src enzyme to each well.

    • Add the diluted test compounds to the respective wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the reaction mixture at 30°C for a defined time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of c-Src Phosphorylation

This cellular assay assesses the ability of an inhibitor to block the autophosphorylation of c-Src at Y419 in a cellular context, a key indicator of its target engagement and efficacy.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line with detectable levels of phosphorylated c-Src (e.g., MDA-MB-231 breast cancer cells) to 70-80% confluency.

    • Treat the cells with increasing concentrations of the test inhibitor or vehicle control (DMSO) for a specific duration (e.g., 2-4 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Src (p-Src Y419).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for p-Src.

    • To normalize for protein loading, strip the blot and re-probe with an antibody for total c-Src and a loading control (e.g., β-actin).

    • Calculate the ratio of p-Src to total c-Src for each treatment condition.

Visualizing the Mechanism and Workflow

To further clarify the concepts and procedures, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive c-Src (pY527) RTK->Src_inactive Activation Signal Src_active Active c-Src (pY419) Src_inactive->Src_active Autophosphorylation at Y419 Downstream Downstream Signaling (Proliferation, Survival, etc.) Src_active->Downstream R_LW_Srci_8 This compound R_LW_Srci_8->Src_active Covalent Inhibition (Targets pY419 site)

c-Src activation pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_based Cell-Based Assay cluster_biochemical Biochemical Analysis A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Western Blot D->E F 6. Antibody Incubation (p-Src, Total Src, Loading Control) E->F G 7. Detection & Quantification F->G

Workflow for Western blot analysis of c-Src phosphorylation.

References

A Comparative Guide to the Pharmacokinetic Profiles of Src Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of Src signaling is frequently implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of the pharmacokinetic profiles of four prominent Src inhibitors: dasatinib, bosutinib (B1684425), saracatinib, and ponatinib (B1185), offering a valuable resource for researchers and clinicians in the field of oncology.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of dasatinib, bosutinib, saracatinib, and ponatinib, facilitating a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) characteristics.

ParameterDasatinibBosutinibSaracatinibPonatinib
Bioavailability (F) Low, not precisely determined due to the lack of an intravenous formulation[3]34%[4][5]Excellent (>90%)Readily absorbed, but a specific percentage is not provided
Time to Peak (Tmax) 0.25 - 6 hours4 - 6 hours2 - 6 hours~4.8 - 6 hours
Peak Plasma Conc. (Cmax) Dose-dependentDose-proportional (200-800 mg)Dose-dependentDose-proportional (2-60 mg)
Area Under the Curve (AUC) Dose-proportional (15-240 mg/day)Dose-proportional (200-800 mg)Increases with doseDose-proportional (2-60 mg)
Half-life (t1/2) 3 - 5 hours~22 - 35.5 hours~40 - 45 hours~22 - 27.4 hours
Protein Binding 96%94%Not specifiedNot specified
Metabolism Primarily by CYP3A4Primarily by CYP3A4Not specifiedPrimarily by CYP3A4; lesser extent by CYP2C8, CYP2D6, CYP3A5
Excretion Primarily in feces (~85%)Primarily in feces (91.3%), minor in urine (3.3%)Not specifiedPrimarily in feces (~87%), minor in urine (~5%)

Signaling Pathway and Experimental Workflow

To understand the context of Src inhibition and the methods used to evaluate these drugs, the following diagrams illustrate the generalized Src signaling pathway and a typical experimental workflow for pharmacokinetic analysis.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) or other receptors Src Src RTK->Src Activation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Src->Downstream Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival Migration Migration Downstream->Migration Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Src Inhibitor Inhibitor->Src

Caption: Simplified diagram of the Src signaling pathway.

PK_Workflow Dosing Drug Administration (Oral) Sampling Blood Sample Collection (Time course) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Protein Precipitation & Drug Extraction Processing->Extraction Analysis LC-MS/MS or HPLC Analysis Extraction->Analysis Data Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t1/2) Analysis->Data

Caption: General experimental workflow for pharmacokinetic analysis.

Experimental Protocols

The determination of the pharmacokinetic profiles of these Src inhibitors typically involves the following key experimental steps:

1. Study Design and Dosing:

  • Clinical studies are often conducted in healthy volunteers or cancer patients.

  • The Src inhibitor is administered as a single oral dose.

  • For steady-state analysis, the drug is administered daily for a specified period.

2. Biological Sample Collection:

  • Blood samples are collected at predefined time points after drug administration to characterize the drug's concentration-time profile.

3. Sample Processing:

  • Blood samples are processed, usually by centrifugation, to separate plasma.

  • Plasma samples are stored, typically at -20°C or -80°C, until analysis.

4. Bioanalysis:

  • The concentration of the drug and its major metabolites in plasma is quantified using validated bioanalytical methods. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique used.

  • Sample Preparation: Prior to analysis, plasma samples undergo a protein precipitation step, often using a solvent like acetonitrile, to remove proteins that can interfere with the analysis. The supernatant containing the drug is then isolated.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system. The drug and its metabolites are separated from other components in the plasma based on their physicochemical properties as they pass through a chromatographic column.

  • Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This allows for highly specific and sensitive quantification of the drug and its metabolites.

5. Pharmacokinetic Data Analysis:

  • The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental or compartmental analysis methods.

Summary of Individual Src Inhibitor Profiles

Dasatinib: Dasatinib is rapidly absorbed, with a relatively short half-life of 3-5 hours. Its bioavailability is known to be low, though an exact percentage has not been determined in humans. Dasatinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system and is mainly excreted in the feces.

Bosutinib: Bosutinib demonstrates an absolute bioavailability of 34% and reaches peak plasma concentrations within 4-6 hours. It has a longer half-life of approximately 22-35.5 hours. Similar to dasatinib, bosutinib is primarily metabolized by CYP3A4 and eliminated mainly through the feces.

Saracatinib: Saracatinib is reported to have excellent oral bioavailability of over 90%. It has a long terminal half-life of about 40-45 hours, suggesting its suitability for once-daily dosing. Peak plasma concentrations are typically reached between 2 and 6 hours after oral administration.

Ponatinib: Ponatinib is readily absorbed orally, with a time to peak concentration of approximately 4.8 to 6 hours. It has a half-life of about 22-27.4 hours. Ponatinib is extensively metabolized, primarily by CYP3A4, and is excreted predominantly in the feces.

Conclusion

This guide provides a concise comparison of the pharmacokinetic profiles of four key Src inhibitors. Dasatinib is characterized by rapid absorption and a short half-life, while bosutinib, saracatinib, and ponatinib exhibit longer half-lives, supporting once-daily dosing regimens. Saracatinib stands out with its reported high oral bioavailability. Understanding these distinct pharmacokinetic properties is crucial for optimizing dosing strategies, predicting potential drug-drug interactions, and ultimately enhancing the therapeutic efficacy and safety of these targeted agents in the treatment of cancer. Further research and clinical studies will continue to refine our understanding of the clinical pharmacology of this important class of drugs.

References

A Head-to-Head Comparison of (R)-LW-Srci-8 and Other Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, covalent kinase inhibitors have emerged as a powerful class of drugs, offering prolonged and often more potent inhibition of their respective kinase targets. This guide provides a detailed comparison of the novel covalent c-Src inhibitor, (R)-LW-Srci-8, with other notable covalent kinase inhibitors, focusing on their biochemical potency, selectivity, and cellular activity. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Biochemical Potency and Selectivity

This compound is a selective covalent inhibitor of c-Src kinase, a non-receptor tyrosine kinase frequently implicated in tumor progression. It exhibits its inhibitory action by targeting the autophosphorylation site (Y419) of c-Src.[1][2] A key measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the target kinase's activity.

A direct comparison of this compound with other inhibitors that also target c-Src, such as the multi-targeted inhibitors dasatinib (B193332) and bosutinib (B1684425), highlights its distinct profile. While dasatinib and bosutinib are potent inhibitors of c-Src, they also target a broad range of other kinases.[3][4][5] In contrast, in vitro tyrosine kinase profiling and cellular activity-based protein profiling have demonstrated that this compound exhibits specific inhibition of c-Src.

InhibitorTarget Kinase(s)IC50 (nM)Notes
This compound c-Src35.83 ± 7.21Covalently targets the autophosphorylation site (Y419).
Dasatinib c-Src, Bcr-Abl, c-Kit, PDGFR, EphA2<1 (for Abl)A multi-targeted inhibitor.
Bosutinib c-Src, Abl-A dual Src/Abl tyrosine kinase inhibitor.
15a c-Src-A developmental selective covalent c-Src inhibitor.

Cellular Activity

The efficacy of a kinase inhibitor is ultimately determined by its activity within a cellular context. This is often assessed by measuring its ability to inhibit cancer cell proliferation and viability. The IC50 values in various cancer cell lines provide a benchmark for comparing the cellular potency of different inhibitors.

InhibitorCell LineIC50 (µM)
This compound MDA-MB-4685-20 (effective concentration)
Dasatinib VariousVaries by cell line
Bosutinib VariousVaries by cell line

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

c-Src Kinase Activity Assay

This assay is designed to measure the enzymatic activity of c-Src kinase and the inhibitory effect of test compounds.

Materials:

  • Recombinant c-Src enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)

  • Test compounds (e.g., this compound, dasatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the c-Src enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MDA-MB-468)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of kinase inhibitors in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • Matrigel (optional)

  • Test compounds formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compounds and the vehicle control to the respective groups according to a predetermined dosing schedule.

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study to assess toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Plot the tumor growth curves for each group to evaluate the anti-tumor efficacy of the inhibitors.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.

G cluster_0 c-Src Signaling Pathway cluster_1 Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) cSrc c-Src RTK->cSrc Activates STAT3 STAT3 cSrc->STAT3 Phosphorylates (Y705) Autophosphorylation Autophosphorylation (Y419) cSrc->Autophosphorylation Proliferation Cell Proliferation & Survival STAT3->Proliferation Promotes RLWSrci8 This compound RLWSrci8->cSrc RLWSrci8->Autophosphorylation Blocks

Caption: c-Src signaling pathway and the mechanism of action of this compound.

G cluster_0 In Vitro Kinase Assay Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Inhibitor, ATP, Substrate) start->prepare_reagents incubate_inhibitor Incubate Enzyme with Inhibitor prepare_reagents->incubate_inhibitor start_reaction Initiate Kinase Reaction (Add ATP/Substrate) incubate_inhibitor->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction detect_signal Detect ADP Signal (Luminescence) incubate_reaction->detect_signal analyze_data Analyze Data (Calculate IC50) detect_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

G cluster_0 In Vivo Xenograft Study Workflow start Start implant_cells Implant Cancer Cells into Mice start->implant_cells tumor_growth Allow Tumors to Grow implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Inhibitor or Vehicle randomize->treat measure Measure Tumor Volume and Body Weight treat->measure Repeatedly measure->treat analyze Analyze Tumor Growth and Toxicity measure->analyze end End analyze->end

Caption: Workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for (R)-LW-Srci-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the c-Src Inhibitor (R)-LW-Srci-8.

This document provides critical safety information and detailed procedures for the proper disposal of this compound, a selective covalent inhibitor of the c-Src tyrosine kinase. Adherence to these guidelines is essential to ensure laboratory safety and environmental protection.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for risk assessment and the implementation of appropriate safety measures.

PropertyValue
IUPAC Name N-[(1R)-2-(cyclopentylamino)-1-(3,5-difluorophenyl)-2-oxoethyl]-N-cyclopropylprop-2-enamide
Molecular Formula C₁₉H₂₂F₂N₂O₂
Molecular Weight 348.4 g/mol
Appearance Solid (assumed)
Solubility Information not readily available; likely soluble in organic solvents like DMSO and ethanol.
Known Hazards As a novel chemical, full toxicological properties are not yet determined. Due to its covalent mechanism of action and biological activity, it should be handled with care as a potentially hazardous substance. The presence of fluorine atoms suggests that thermal decomposition could produce hazardous byproducts.

Proper Disposal Procedures for this compound

As a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to its disposal is mandatory. The following procedures are based on general best practices for the disposal of fluorinated organic compounds and bioactive research chemicals.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Segregation and Collection

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect any solid this compound, contaminated weighing paper, and disposable labware (e.g., pipette tips, tubes) in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Avoid drain disposal.

  • Sharps Waste:

    • Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container for chemical waste.

Step 3: Labeling of Waste Containers

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: N-[(1R)-2-(cyclopentylamino)-1-(3,5-difluorophenyl)-2-oxoethyl]-N-cyclopropylprop-2-enamide

  • The common name: this compound

  • The primary hazards (e.g., "Toxic," "Bioactive")

  • The date of waste accumulation.

Step 4: Storage of Chemical Waste

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Store in a well-ventilated area, away from heat sources and incompatible materials.

Step 5: Final Disposal

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Disposal should be carried out by a licensed hazardous waste contractor.

  • High-temperature incineration is the preferred method for the destruction of fluorinated organic compounds to ensure complete mineralization and prevent the release of persistent substances into the environment.[1][2][3]

Experimental Protocols

This compound has been identified as a selective covalent inhibitor of c-Src kinase, targeting its autophosphorylation site (Y419) with an IC50 of 35.83 nM.[4][5] The following are generalized experimental protocols that may be adapted for use with this inhibitor.

Western Blotting to Assess c-Src Phosphorylation

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 5-20 µM) for a specified time (e.g., 3 hours).[4]

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies against phospho-Src (Tyr419), total Src, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

The following diagram illustrates the c-Src signaling pathway and the point of inhibition by this compound.

c_Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) c_Src c-Src RTK->c_Src Activation p_c_Src p-c-Src (Y419) (Active) c_Src->p_c_Src Autophosphorylation Downstream Downstream Signaling (e.g., STAT3, Akt, MAPK) p_c_Src->Downstream Phosphorylation LW_Srci_8 This compound LW_Srci_8->p_c_Src Inhibition Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: c-Src signaling pathway and inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the efficacy of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Pancreatic or Breast Cancer Cell Lines) start->cell_culture treatment Treatment with this compound cell_culture->treatment protein_analysis Protein Analysis (Western Blot for p-Src, total Src) treatment->protein_analysis functional_assays Functional Assays (Proliferation, Migration, Invasion) treatment->functional_assays in_vivo In Vivo Studies (Orthotopic Mouse Models) protein_analysis->in_vivo functional_assays->in_vivo end End in_vivo->end

References

Safeguarding Your Research: Essential Safety and Handling Protocols for (R)-LW-Srci-8

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

(R)-LW-Srci-8, as a potent Src kinase inhibitor, requires stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, biologically active small molecule kinase inhibitors and cytotoxic compounds.[3][4][5] Adherence to these procedures is critical for minimizing exposure and maintaining a safe research environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to PPE is mandatory when working with this compound. The level of protection should be adapted to the specific laboratory activity being performed.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Double-gloving with two pairs of nitrile gloves is required; change immediately upon contamination. - Eye Protection: Chemical splash goggles for a complete seal around the eyes. - Lab Coat: A dedicated, disposable, or non-absorbent lab coat. - Ventilation: All weighing and aliquoting must be conducted in a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. - Lab Coat: Standard laboratory coat. - Ventilation: All work must be performed in a chemical fume hood.
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.

Experimental Protocols: Step-by-Step Guidance for Safe Handling

I. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage. If the package is compromised, treat it as a potential spill and notify the safety officer.

  • Wear appropriate PPE (gloves and lab coat) when unpacking the compound.

  • Store this compound in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area, following any specific temperature requirements.

II. Weighing and Solution Preparation:

  • Designated Area: All work with solid and concentrated forms of this compound must be conducted in a designated and clearly marked area, such as a specific chemical fume hood.

  • Engineering Controls: Perform all manipulations of the solid compound and concentrated solutions within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.

III. Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, pipette tips, and empty vials, are to be considered hazardous waste.

  • Waste Containers: Dispose of contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container. Liquid waste should be collected in a separate, sealed, and labeled hazardous waste container.

  • Decontamination: Decontaminate non-disposable equipment by first rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol), collecting the rinse as hazardous waste, followed by a thorough wash with soap and water.

  • Waste Pickup: Adhere to your institution's specific procedures for the collection and disposal of chemical and cytotoxic waste.

IV. Spill Management:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If the spill is flammable, turn off all ignition sources.

  • Protect: Don appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection, before attempting to clean the spill.

  • Contain: Cover the spill with an appropriate absorbent material, working from the outside in.

  • Clean: Collect the absorbent material and place it in a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.

Visualizing the Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of this compound, from initial receipt to final disposal.

Safe_Handling_Workflow Start Receiving and Storage Weighing Weighing and Aliquoting (Solid Form) Start->Weighing Use Fume Hood & Full PPE SolutionPrep Solution Preparation and Handling Weighing->SolutionPrep Waste Waste Disposal Weighing->Waste Spill Spill Management Weighing->Spill Potential Incident InVitro Cell Culture and In Vitro Assays SolutionPrep->InVitro SolutionPrep->Waste SolutionPrep->Spill Potential Incident InVitro->Waste Segregate Waste InVitro->Spill Potential Incident End Decontamination and End of Procedure Waste->End Follow Institutional Protocols Spill->Waste Contain and Dispose

Caption: Workflow for the safe handling of this compound.

References

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